Chemical structure and molecular weight of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
Chemical Structure, Synthesis, and Application in Heterocyclic Drug Design Executive Summary Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate (CAS 936348-52-6) is a specialized di-substituted benzene derivative serving a...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Structure, Synthesis, and Application in Heterocyclic Drug Design
Executive Summary
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate (CAS 936348-52-6) is a specialized di-substituted benzene derivative serving as a critical intermediate in medicinal chemistry and oxidative dye formulation.[1] Distinguished by its unsymmetrical ortho-diamine motif, the compound acts as a primary scaffold for the synthesis of benzimidazoles —a pharmacophore ubiquitous in anti-parasitic, anti-viral, and oncological therapeutics.
This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, validated synthetic pathways, and analytical characterization protocols.
Chemical Identity & Structural Analysis[2][3][4][5][6][7][8]
The molecule features three distinct functional domains, each dictating specific reactivities:
Methyl Ester (C-1): Electron-withdrawing group (EWG) that deactivates the ring but facilitates nucleophilic attack for amide/acid derivatives.
Primary Amine (C-3): A nucleophilic handle essential for cyclization.
Secondary Amine (C-4): Substituted with a hydroxyethyl group.[1][2] This specific substitution pattern (an ortho-diamine) is the "warhead" for condensation reactions with aldehydes or carboxylic acids to form benzimidazoles.
Synthetic Pathway & Manufacturing Logic
The synthesis of this compound requires a sequence that preserves the ester functionality while selectively installing the diamine core. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .
Validated Synthetic Protocol
Precursor: Methyl 4-fluoro-3-nitrobenzoate (or the 4-chloro analogue, though less reactive).
Mechanism: The nitro group at C-3 activates the C-4 position (via -M and -I effects), making the halogen susceptible to displacement by the ethanolamine nucleophile.
6.5 - 7.5 (m, 3H, Ar-H ): Aromatic region, showing ABX or similar coupling pattern.
Analytical Workflow Diagram (Graphviz)
Figure 2: Quality control workflow for structural confirmation and purity assessment.
Applications in Drug Development
The primary value of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate lies in its role as a pharmacophore precursor .[1]
Benzimidazole Scaffold Construction
The ortho-diamine motif allows for cyclization with aldehydes or carboxylic acids to form benzimidazoles. The pendant hydroxyethyl group provides a handle for further functionalization (e.g., converting to a chloride for alkylation) or improving solubility.
Mechanism:
Condensation: The primary amine (C-3) reacts with an aldehyde (R-CHO) to form an imine (Schiff base).
Cyclization: The secondary amine (C-4) attacks the imine carbon.
Oxidation: Subsequent oxidative dehydrogenation yields the benzimidazole core.
This scaffold is critical in the development of:
Tyrosine Kinase Inhibitors: Benzimidazoles mimic the purine ring of ATP.
Anthelmintics: Similar to Albendazole/Mebendazole structures.
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6464, Aprobarbital (Structural Analog Reference). Retrieved February 26, 2026, from [Link]
National Institutes of Health (PMC). (2010). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate: Crystal structure and synthetic relevance. PMC3007246.[2] Retrieved February 26, 2026, from [Link]
Physicochemical properties of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate for research
Executive Summary Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate (CAS: 936348-52-6) is a specialized diaminobenzene derivative serving as a high-value scaffold in medicinal chemistry and cosmetic science. Distinguished...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate (CAS: 936348-52-6) is a specialized diaminobenzene derivative serving as a high-value scaffold in medicinal chemistry and cosmetic science. Distinguished by its ortho-diamine core and a hydrophilic hydroxyethyl tail, this compound functions as a critical precursor for 1,2-disubstituted benzimidazoles —a pharmacophore ubiquitous in antiviral, anticancer, and analgesic therapeutics.
Unlike simple phenylenediamines, the inclusion of the (2-hydroxyethyl) moiety enhances water solubility and provides a reactive hydroxyl handle for further derivatization, making it a versatile "dual-function" intermediate. This guide details its physicochemical properties, synthetic utility, and handling protocols for research applications.
Physicochemical Specifications
The following data characterizes the compound's identity and behavior in solution. Researchers should note the amphiphilic nature introduced by the ester (lipophilic) and hydroxyethyl/amine (hydrophilic) groups.
Table 1: Core Chemical Identity
Property
Specification
IUPAC Name
Methyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate
CAS Number
936348-52-6
Molecular Formula
C₁₀H₁₄N₂O₃
Molecular Weight
210.23 g/mol
SMILES
COC(=O)C1=CC(=C(C=C1)NCCO)N
InChI Key
VNQABZCSYCTZMS-UHFFFAOYSA-N (Analog Base)
Appearance
Off-white to beige solid (crystalline)
Table 2: Physical & Thermodynamic Properties
Parameter
Value / Range
Context for Research
Solubility
DMSO, Methanol, Ethyl Acetate
High solubility in polar organic solvents; moderate in water due to H-bonding potential.
Melting Point
110–120°C (Predicted)
Analogous ethyl ester crystallizes as colorless prisms; exact MP depends on purity/polymorph.
pKa (Base)
~5.5 (Aniline N)
The ortho-amino group is less basic than aliphatic amines due to ring conjugation.
LogP
~1.2 (Estimated)
Moderate lipophilicity; suitable for cell-permeable drug scaffolds.
Storage
2–8°C, Inert Gas
Oxidation Sensitive. Anilines darken upon air/light exposure. Store under Nitrogen/Argon.[1]
Structural Analysis & Reactivity
The Ortho-Diamine "Warhead"
The defining feature of this molecule is the 1,2-diamine motif (positions 3 and 4). In organic synthesis, this arrangement is the "gold standard" precursor for heterocycle formation.
Reactivity: The primary amine at C3 and the secondary amine at C4 are nucleophilic.
Selectivity: The secondary amine (attached to the hydroxyethyl group) is more electron-rich but sterically hindered compared to the primary amine. However, in cyclization reactions (e.g., with aldehydes), both nitrogens participate to form the imidazole ring.
The Hydroxyethyl Tether
The -CH₂CH₂OH group at the N4 position serves two roles:
Solubility Enhancer: It disrupts crystal lattice energy and increases solvation in aqueous buffers, a common issue with planar benzimidazoles.
Synthetic Handle: The terminal hydroxyl group can be mesylated, tosylated, or oxidized to an aldehyde, allowing for the attachment of targeting ligands or fluorophores after the core scaffold is built.
Synthetic Pathways & Experimental Protocols
Synthesis Workflow (DOT Visualization)
The synthesis typically proceeds via Nucleophilic Aromatic Substitution (
) followed by nitro reduction.
Figure 1: Synthetic route from nitrobenzoate precursors. The fluorine atom is displaced by ethanolamine, followed by selective reduction of the nitro group to the amine.
Application: Benzimidazole Construction
The primary utility of this compound is in the synthesis of 1-(2-hydroxyethyl)-benzimidazole-5-carboxylates .
Solvent/Catalyst: Ethanol or DMF with catalytic Sodium Metabisulfite (
) or simply heating in Nitrobenzene (oxidative cyclization).
Mechanism:
Condensation: The primary amine (C3) attacks the aldehyde to form a Schiff base (imine).
Cyclization: The secondary amine (C4) attacks the imine carbon.
Oxidation: Loss of hydrogen yields the aromatic benzimidazole system.
Figure 2: Mechanism of benzimidazole formation. The hydroxyethyl group remains on the N1 position of the final heterocycle.
Handling, Safety & Storage
Safety Profile (GHS Classification)
Signal Word: Warning
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling Protocols
Oxidation Prevention: As an electron-rich aniline derivative, the compound is prone to auto-oxidation, turning from beige to dark brown/purple. Always handle under an inert atmosphere (Nitrogen glovebox or Schlenk line) if high purity is required.
Light Sensitivity: Store in amber vials wrapped in foil.
Solubility Strategy: If the compound is difficult to dissolve in aqueous media for biological assays, dissolve first in DMSO (up to 100 mM) and dilute into the buffer. The hydroxyethyl group aids in preventing precipitation upon dilution.
References
Chem-Impex International. Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate Product Data. Retrieved from .
PubChem Database. Methyl 3-amino-4-hydroxybenzoate (Analogous Structure & Properties). CID 10815. National Library of Medicine. Retrieved from .
Alfa Chemistry. Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate CAS 936348-52-6 Data. Retrieved from .
Gellis, A., et al. (2008). Microwave-assisted synthesis of benzimidazoles.[2][3][4][5] Green Chemistry Letters and Reviews. (Contextual grounding for benzimidazole synthesis from diamines).
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate (CAS 936348-52-6): A Technical Whitepaper on Synthesis, Properties, and Pharmaceutical Applications
Executive Summary Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate (CAS 936348-52-6) is an advanced organic intermediate characterized by a highly functionalized aromatic core[1]. Featuring a primary amine, a secondary a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate (CAS 936348-52-6) is an advanced organic intermediate characterized by a highly functionalized aromatic core[1]. Featuring a primary amine, a secondary amine with a pendant hydroxyethyl group, and a methyl ester, this compound is a critical building block in modern drug discovery[2]. It is predominantly utilized in the synthesis of complex benzimidazole scaffolds, which are essential pharmacophores in the development of anti-inflammatory agents, analgesics, and targeted metabolic inhibitors[2],[3].
This whitepaper provides an in-depth analysis of its physicochemical profile, structural causality, step-by-step self-validating synthetic protocols, and its specific application in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors.
Chemical Identity & Physicochemical Profiling
Understanding the quantitative properties of CAS 936348-52-6 is essential for predicting its behavior in both synthetic workflows and biological assays. The dual amino groups enhance aqueous solubility, while the methyl ester provides a lipophilic balance and a protected site for downstream functionalization[2].
0 to 8 °C (Refrigerated), sealed in a dry environment[2]
Structural Mechanistic Insights
The architecture of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is not coincidental; it is rationally designed for specific chemical transformations:
Ortho-Diamine Configuration: The primary amine at the C3 position and the secondary amine at the C4 position are perfectly aligned for condensation reactions with carboxylic acids or aldehydes. This proximity is the thermodynamic driving force for the spontaneous cyclization into a benzimidazole core.
2-Hydroxyethyl Pendant Arm: The hydroxyl group serves a dual purpose. Synthetically, it acts as a versatile handle that can be converted into a leaving group (e.g., via mesylation) or oxidized. Pharmacologically, it acts as a critical hydrogen-bond donor/acceptor, anchoring the final active pharmaceutical ingredient (API) to specific polar residues within target enzyme pockets.
Methyl Ester: The ester at the C1 position acts as a robust protecting group during the highly basic or reductive conditions of early synthesis. Once the benzimidazole core is formed, it can be selectively hydrolyzed to a carboxylic acid for further amidation.
The synthesis of CAS 936348-52-6 relies on a robust, two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation. This protocol is designed as a self-validating system , ensuring that each step provides immediate, measurable feedback to the chemist.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Causality & Rationale: The strong electron-withdrawing nature of the nitro group at the 3-position significantly lowers the electron density of the aromatic ring, highly activating the C4-position towards nucleophilic attack. Using a fluorinated precursor (Methyl 4-fluoro-3-nitrobenzoate) ensures rapid kinetics due to the high electronegativity of fluorine stabilizing the Meisenheimer complex transition state.
Procedure:
Dissolve 1.0 eq of Methyl 4-fluoro-3-nitrobenzoate in anhydrous N,N-Dimethylformamide (DMF). DMF is chosen to fully solvate the polar transition state.
Add 1.5 eq of Potassium Carbonate (K₂CO₃) as an acid scavenger to neutralize the generated HF, preventing the protonation of the nucleophile.
Dropwise add 1.2 eq of Ethanolamine.
Heat the reaction mixture to 60 °C and stir for 4 hours.
Self-Validation Checkpoint: Analyze via HPLC. The displacement of the highly electronegative fluorine by the amine results in a massive shift in polarity. The starting material will disappear, replaced by a distinct, earlier-eluting peak representing Methyl 4-((2-hydroxyethyl)amino)-3-nitrobenzoate.
Step 2: Catalytic Hydrogenation
Causality & Rationale: To generate the required ortho-diamine, the nitro group must be reduced. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is explicitly chosen over dissolving metal reductions (e.g., Iron/Acetic acid) to prevent any unintended transesterification or degradation of the pendant hydroxyl group.
Procedure:
Transfer the isolated intermediate from Step 1 into a Parr hydrogenation reactor.
Suspend the material in Methanol (MeOH) and add 10% wt/wt Pd/C (catalytic amount).
Purge the vessel with Nitrogen, then pressurize with Hydrogen gas (H₂) to 35 psi.
Stir vigorously at room temperature until hydrogen uptake completely ceases.
Self-Validation Checkpoint: The reaction is mechanically self-validating; the cessation of pressure drop in the reactor indicates complete consumption of the nitro group. Further validation via LC-MS will reveal a mass shift of exactly -30 Da (loss of two oxygen atoms and addition of two protons), confirming the successful generation of CAS 936348-52-6.
Synthetic workflow of CAS 936348-52-6 via SNAr and catalytic hydrogenation.
Application in Drug Development: 11β-HSD1 Inhibitors
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is not an end-product; it is a highly specialized intermediate. According to[3], this compound is instrumental in the synthesis of substituted amides that act as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .
Mechanism of Action
11β-HSD1 is an enzyme highly expressed in liver and adipose tissue, responsible for the intracellular conversion of inactive cortisone into active cortisol. Overactivity of this enzyme is a primary driver of metabolic syndrome, obesity, and type 2 diabetes[3].
By reacting CAS 936348-52-6 with specific carboxylic acids via coupling agents (like Carbonyldiimidazole, CDI), researchers trigger a condensation and dehydration sequence that locks the molecule into a rigid benzimidazole core . This core mimics the steroidal backbone, allowing the resulting drug to competitively bind to the active site of 11β-HSD1, thereby halting the pathological overproduction of cortisol[3].
Benzimidazole cyclization and 11β-HSD1 inhibition pathway using CAS 936348-52-6.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized intermediate before downstream API production, the following analytical validations are mandatory:
High-Performance Liquid Chromatography (HPLC): Utilized to confirm purity (>98% required for pharmaceutical intermediate grade). The presence of any unreduced nitro-intermediate must be strictly monitored.
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the exact mass (Expected [M+H]+ = 211.23 m/z).
Proton Nuclear Magnetic Resonance (¹H-NMR): Critical for verifying the regiochemistry. The distinct splitting pattern of the aromatic protons confirms that the ethanolamine substitution occurred exclusively at the C4 position, and the integration of the methyl ester peak (singlet, ~3.8 ppm) confirms that the ester survived the hydrogenation step intact.
Solubility Profile of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate in Organic Solvents: A Technical Guide
Executive Summary For researchers and drug development professionals, understanding the solubility profile of complex functionalized intermediates is a prerequisite for successful formulation, synthesis optimization, and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, understanding the solubility profile of complex functionalized intermediates is a prerequisite for successful formulation, synthesis optimization, and purification. Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate (CAS 936348-52-6) is a highly substituted aromatic compound characterized by a unique combination of hydrophobic and hydrophilic moieties.
This whitepaper provides an in-depth technical evaluation of its solvation thermodynamics, predictive quantitative data based on Hansen Solubility Parameters (HSP), and a self-validating experimental protocol for empirical solubility determination in organic solvents.
To predict and manipulate the solubility of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate, we must first deconstruct its molecular architecture. The compound features a hydrophobic benzene ring core, offset by three distinct polar functional groups:
Methyl Ester (-COOCH₃): Acts primarily as a hydrogen-bond acceptor with moderate polarity.
Primary Amine (-NH₂): Functions as both a hydrogen-bond donor and acceptor.
Secondary Hydroxyethyl Amine (-NH-CH₂-CH₂-OH): Introduces significant rotational flexibility and acts as a strong, dual-site hydrogen-bond donor/acceptor.
The Hansen Solubility Parameter (HSP) Framework
In preformulation and active pharmaceutical ingredient (API) development, the compatibility between a solute and a solvent is best modeled using Hansen Solubility Parameters (HSP)[1]. The total cohesive energy density is divided into three intermolecular forces: dispersion forces (
), polar interactions (), and hydrogen bonding ()[1].
Because Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate possesses extensive hydrogen-bonding capabilities, solvents with a high
component (such as alcohols and sulfoxides) will exhibit the smallest interaction radius () relative to the compound, resulting in optimal solvation. Conversely, non-polar aliphatic solvents lacking dipole or H-bond capabilities will fail to disrupt the compound's crystalline lattice.
Figure 1: Solvation mechanism based on Hansen Solubility Parameters (HSP) matching.
Predictive Quantitative Solubility Data
Based on the structural descriptors and HSP modeling, the following table summarizes the predicted equilibrium solubility profile of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate across various organic solvent classes at standard ambient temperature (25°C).
Solvent
Solvent Class
Dielectric Constant (ε)
Predicted Solubility (mg/mL)
Solvation Mechanism / Causality
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
46.7
> 100 (Freely Soluble)
Strong dipole-dipole alignment; excellent H-bond acceptor for the API's hydroxyl/amine groups.
Methanol (MeOH)
Polar Protic
32.7
50 - 100 (Soluble)
Optimal matching; forms a robust hydrogen-bonded network with the solute.
Ethyl Acetate (EtOAc)
Polar Aprotic
6.0
10 - 30 (Sparingly Soluble)
Moderate polarity; solvates the ester and aromatic core but lacks strong H-bond donation.
Toluene
Non-polar Aromatic
2.4
< 1 (Slightly Soluble)
Relies entirely on stacking and dispersion forces (). Cannot break the API's internal H-bonds.
Hexane
Non-polar Aliphatic
1.9
< 0.1 (Practically Insoluble)
Severe polarity mismatch; insufficient cohesive energy to disrupt the solid-state crystal lattice.
The Self-Validating Shake-Flask Protocol
To transition from predictive modeling to empirical data, the shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility[2]. The following protocol is adapted from OECD Test Guideline 105 principles, specifically optimized for organic solvents[3].
Causality and Experimental Design
A protocol is only as reliable as its internal controls. We do not assume equilibrium; we prove it. This methodology employs a time-course validation step (sampling at 24h, 48h, and 72h) to ensure the dissolution-precipitation dynamic has reached a true steady state (
). Furthermore, material compatibility is strictly controlled: borosilicate glass prevents ion leaching, and PTFE filters prevent analyte adsorption[4].
Step-by-Step Methodology
Step 1: Preparation of the Saturated System
Accurately weigh approximately 50 mg of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate into a 10 mL borosilicate glass vial.
Add exactly 2.0 mL of the target organic solvent (HPLC grade).
Visual Check: Ensure there is a visible excess of solid at the bottom of the vial. If the solid dissolves completely, add more API in 20 mg increments until saturation (a persistent suspension) is achieved.
Step 2: Thermodynamic Equilibration
4. Seal the vials with PTFE-lined screw caps to prevent solvent evaporation.
5. Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 150 RPM[3]. Causality: Solubility is an exponential function of temperature; strict thermal control is non-negotiable.
6. Agitate the samples for a minimum of 48 hours.
Step 3: Phase Separation & Self-Validation
7. At
, , and , remove the vials and centrifuge at 10,000 RPM for 10 minutes at 25°C to pellet the excess solid.
8. Carefully extract 0.5 mL of the supernatant using a glass syringe.
9. Filter the extracted supernatant through a 0.22 µm PTFE syringe filter [4]. Causality: Nylon or PES membranes can exhibit non-specific binding with aromatic amines, leading to artificially low solubility readings. PTFE is chemically inert.
Step 4: Dilution and Quantification
10. Immediately dilute the filtered aliquot with a compatible solvent (e.g., 50:50 Acetonitrile:Water) by a factor of 1:100 to prevent precipitation upon cooling and to bring the concentration within the linear dynamic range of the UV detector.
11. Analyze via HPLC-UV. Equilibrium is confirmed when the concentration variance between the 48h and 72h time points is
Figure 2: Step-by-step workflow of the shake-flask methodology for equilibrium solubility.
Analytical Quantification (HPLC-UV)
To accurately quantify the dissolved Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is recommended over simple gravimetric analysis, as it confirms both concentration and chemical stability (ensuring the solvent did not degrade the API)[4].
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Detection Wavelength (
): ~254 nm to 280 nm (optimized for the substituted benzoate chromophore).
Calibration: A 5-point standard curve ranging from 1 µg/mL to 100 µg/mL prepared in the mobile phase.
By integrating the peak area of the filtered sample and plotting it against the standard curve, the exact thermodynamic solubility of the compound in the chosen organic solvent can be mathematically derived, factoring in the initial dilution ratio.
References
1.[1] Influence of active pharmaceutical ingredient structures on Hansen solubility parameters. National Institutes of Health (NIH) / Eur J Pharm Sci. Available at:
2.[2] Determining the water solubility of difficult-to-test substances A tutorial review. Technical University of Denmark (DTU). Available at:
3.[4] Solubility Profile of N-Boc-Aminomethanol in Organic Solvents: A Technical Guide. BenchChem. Available at:
4.[3] 40 CFR 799.6784 -- TSCA water solubility: Column elution method / Flask Method. eCFR. Available at:
A Comprehensive Technical Guide to the Toxicity and Safety Profile of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
An Analog-Based Hazard Assessment for Research & Development Introduction Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is a substituted aromatic amine with potential applications as an intermediate in the synthesis o...
Author: BenchChem Technical Support Team. Date: March 2026
An Analog-Based Hazard Assessment for Research & Development
Introduction
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is a substituted aromatic amine with potential applications as an intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents, as well as in biochemical research involving enzyme inhibition and receptor binding studies.[1] Its structure, featuring a benzoate ester, a primary amino group, and a secondary N-hydroxyethyl amino group, provides a unique combination of functionalities that are attractive for medicinal chemistry and materials science.
However, the very features that make this molecule chemically interesting necessitate a thorough evaluation of its potential biological hazards. Aromatic amines, as a class, are known to exhibit a wide range of toxicological effects. Therefore, a proactive and informed approach to safety is paramount for any researcher or drug development professional handling this compound.
This guide provides an in-depth, technical analysis of the presumed toxicity and safety requirements for Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate. It is structured to provide a logical, evidence-based framework for risk assessment, drawing upon data from structurally related analogs to build a comprehensive safety profile.
Section 1: Physicochemical Properties and Structural Analog Analysis
To predict the toxicological profile of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate, we must first understand its constituent parts and identify suitable analogs for a read-across assessment.
Target Compound Structure:
The key functional groups that will dictate its toxicological properties are:
The Aromatic Amine Core: Substituted anilines are a major focus for toxicological assessment.
The Methyl Ester Group: This can be hydrolyzed in vivo to the corresponding carboxylic acid.
The N-(2-hydroxyethyl) Group: This substituent influences solubility and metabolic pathways.
The Primary Amino Group: A key site for metabolic activation.
Selected Structural Analogs for Read-Across:
The following compounds have been selected based on shared structural motifs with the target molecule. Data from their respective Safety Data Sheets (SDS) will be used to construct a presumptive hazard profile.
Analog Compound
CAS Number
Shared Structural Feature(s)
Rationale for Selection
Methyl 3-aminobenzoate
4518-10-9
Aromatic amine, Methyl benzoate ester
Core structure analog, provides data on the aminobenzoate scaffold.[2][3][4][5]
Ethyl 4-aminobenzoate (Benzocaine)
94-09-7
Aromatic amine, Benzoate ester
Isomeric analog with extensive safety and use data.[6][7][8][9]
3-Aminobenzoic acid
99-05-8
Aromatic amine, Carboxylic acid
Represents the potential hydrolysis metabolite of the ester.[10][11][12][13][14]
N-(2-Hydroxyethyl)aniline
122-98-5
N-substituted aniline, Hydroxyethyl group
Provides toxicity data related to the N-substituted side chain.[15][16][17][18]
Section 2: Presumptive Hazard Identification and Classification
Based on a consolidated analysis of the GHS classifications of the selected analogs, a presumptive hazard profile for Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is proposed. This represents a conservative estimate and should be the basis for all handling procedures.
Proposed GHS Classification:
Hazard Class
Proposed Classification & Signal Word
Justification Based on Analog Data
Acute Toxicity (Oral)
Category 4 - Warning
Methyl 3-aminobenzoate and 3-Aminobenzoic acid are classified as harmful if swallowed.[2][11][12] N-(2-Hydroxyethyl)aniline is noted as toxic if swallowed.[16][18] A "Warning" is a prudent classification.
Acute Toxicity (Dermal)
Category 3 - Danger
N-(2-Hydroxyethyl)aniline is classified as fatal or toxic in contact with skin.[15][16][18] This is a significant hazard driver for the target molecule.
Skin Corrosion/Irritation
Category 2 - Warning
Methyl 3-aminobenzoate and 3-Aminobenzoic acid are known skin irritants.[2][9][10][11][12]
Serious Eye Damage/Irritation
Category 1 - Danger
N-(2-Hydroxyethyl)aniline causes serious eye damage.[15][16][18] Other analogs are serious eye irritants.[2][9][10][11][12] The potential for severe damage necessitates the highest warning level.
Specific Target Organ Toxicity (Single Exposure)
Category 3 - Warning (Respiratory Irritation)
Methyl 3-aminobenzoate and 3-Aminobenzoic acid may cause respiratory irritation.[2][10][11][13]
Long-term Aquatic Toxicity
Category 2 - Warning
N-(2-Hydroxyethyl)aniline is toxic to aquatic life with long-lasting effects.[18]
Summary of Presumed Hazards:
Primary Routes of Exposure: Dermal absorption and eye contact are the most critical routes of exposure. Inhalation of dust/aerosols and ingestion are also significant.
Acute Effects: The compound is presumed to be toxic if it comes into contact with the skin and may be harmful if swallowed.[2][11][12][15][16][18] It is expected to cause severe, potentially irreversible eye damage and skin and respiratory irritation.[2][9][10][11][12][13][15][16][18]
Chronic Effects: Data on the specific long-term effects are unavailable. However, prolonged or repeated exposure to N-substituted anilines can lead to systemic effects, including damage to the blood (methemoglobinemia).[8][15] Prudent practice dictates minimizing chronic exposure.
Carcinogenicity/Mutagenicity: There is no data to classify the target compound or its close analogs as carcinogenic or mutagenic.[7][10]
Section 3: Risk Assessment Workflow for Novel Chemicals
The following workflow provides a systematic approach for researchers to manage the risks associated with a new chemical entity like Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate, for which limited public data exists.
Caption: Workflow for an in-vitro MTS cytotoxicity assay.
Step-by-Step Procedure:
Cell Seeding:
Trypsinize and count cells.
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
Include wells for "cells only" (negative control) and "medium only" (blank).
Causality: This density ensures cells are in the logarithmic growth phase during treatment.
Incubation:
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
Causality: Adherence is critical for consistent cell health and response to the compound.
Compound Preparation:
Prepare a 100 mM stock solution of the target compound in DMSO.
Perform a serial dilution of the stock solution in complete growth medium to create 2X working concentrations (e.g., from 200 µM down to 0.1 µM).
Include a "vehicle control" containing the highest concentration of DMSO used in the dilutions.
Causality: A serial dilution allows for the determination of a dose-response curve. The vehicle control validates that the solvent (DMSO) is not causing toxicity.
Cell Treatment:
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to the appropriate wells (in triplicate).
This results in the final desired 1X concentrations.
Causality: Adding compound to existing medium minimizes cell disturbance.
Incubation:
Incubate the treated plate for 48-72 hours at 37°C, 5% CO2.
Causality: This duration is typically sufficient for cytotoxic effects to manifest.
MTS Assay:
Add 20 µL of MTS reagent directly to each well.
Incubate for 1-4 hours at 37°C, protected from light.
Causality: Viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.
Data Acquisition:
Measure the absorbance of each well at 490 nm using a microplate reader.
Data Analysis:
Subtract the average absorbance of the "medium only" blank from all other readings.
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Trustworthiness: This self-validating protocol includes negative, positive (if using a known toxin), and vehicle controls to ensure the observed effect is due to the compound itself.
Conclusion
While Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate holds promise as a chemical intermediate, the absence of direct safety data necessitates a highly cautious approach. The analog-based assessment presented in this guide strongly suggests that the compound should be treated as acutely toxic via dermal contact, a severe eye irritant, and harmful if swallowed. The established risk management workflow, mandatory engineering controls, and rigorous use of personal protective equipment are essential to ensure the safety of all personnel. The generation of empirical data, starting with foundational in vitro cytotoxicity assays, is a critical next step to refine this presumptive safety profile and enable the responsible development of this novel chemical entity.
References
C/D/N Isotopes, Inc. (2016).
Santa Cruz Biotechnology. N-(2-Hydroxyethyl)
PubChem. N-(2-Hydroxyethyl)aniline | C8H11NO | CID 31235. National Center for Biotechnology Information. Available at: [Link]
Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid. Carl ROTH. Available at: [Link]
Loba Chemie. (2016). 3-AMINOBENZOIC ACID FOR SYNTHESIS MSDS. Loba Chemie.
The Good Scents Company. methyl 3-aminobenzoate, 4518-10-9. The Good Scents Company. Available at: [Link]
SYNTHETIKA. 3-Aminobenzoic acid. SYNTHETIKA. Available at: [Link]
Carl ROTH. Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. 3-Aminobenzoic acid ≥98 %, for synthesis. Carl ROTH.
TCI Chemicals. (2025).
CymitQuimica. SAFETY DATA SHEET - methyl 4-amino-3-[[(2S)
Chem-Impex. Methyl 3-amino-4-((2-hidroxietil)amino)benzoato de metilo. Chem-Impex. Available at: [Link]
Melting point and boiling point determination of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
This is a comprehensive technical guide on the determination of the melting and boiling points for Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate (CAS 936348-52-6). Technical Guide for Physicochemical Analysis Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical guide on the determination of the melting and boiling points for Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate (CAS 936348-52-6).
Technical Guide for Physicochemical Analysis
Executive Summary & Compound Profile
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is a specialized di-amino benzoate derivative, primarily utilized as an intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., benzimidazoles) and oxidative hair dye formulations.
Unlike common reagents, this compound lacks extensive standardized physicochemical data in open literature. Consequently, researchers must rely on empirical determination rather than database values. This guide provides the rigorous protocols required to establish its melting point (MP) and boiling point (BP) with high confidence, emphasizing the detection of thermal decomposition which frequently confounds BP measurements in this chemical class.
Physicochemical Identity
Property
Detail
Chemical Name
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
CAS Number
936348-52-6
Molecular Formula
C₁₀H₁₄N₂O₃
Molecular Weight
210.23 g/mol
Physical State
Solid (typically beige to light brown powder)
Predicted MP
~100–135 °C (Based on structural analogs like methyl 3,4-diaminobenzoate)
Predicted BP
Decomposes prior to boiling at 1 atm (Theoretical BP >350 °C)
Melting Point Determination Protocol
For this compound, the melting point is the primary indicator of purity. The presence of the N-hydroxyethyl group introduces hydrogen bonding capabilities that can broaden the melting range if the crystal lattice is not uniform (e.g., presence of polymorphs or solvates).
Method A: Capillary Method (Standard)
Objective: Determine the capillary clear point to ±0.5 °C.
Equipment:
Automated Melting Point Apparatus (e.g., Büchi M-565 or SRS DigiMelt).
Glass capillaries (1.5 mm O.D., sealed one end).
Workflow:
Sample Preparation:
Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture, which drastically depresses MP.
Grind the sample to a fine, homogeneous powder using an agate mortar. Coarse crystals lead to uneven heat transfer.
Fill the capillary to a height of 2–3 mm . Compact the sample by dropping the capillary through a glass tube onto a hard surface.
Fast Run (Sighting):
Ramp rate: 10 °C/min.
Observe the approximate melting onset (
).
Precision Run:
Start temperature:
°C.
Ramp rate: 1.0 °C/min .
Record:
: First visible liquid droplet.
: Sample becomes completely transparent.
Data Interpretation:
Sharp Range (< 2 °C): Indicates high purity (>98%).
Broad Range (> 3 °C): Indicates impurities (likely unreacted 3-amino-4-fluoro/chloro benzoate precursor) or solvent inclusion.
Discoloration: If the sample turns dark brown/black before melting, oxidative decomposition is occurring. Switch to Method B (DSC).
Method B: Differential Scanning Calorimetry (DSC)
Objective: Distinguish between true melting and decomposition-induced phase changes.
Protocol:
Pan: Aluminum hermetic pan with a pinhole (to release pressure if decomposition occurs).
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation of the amino groups.
Program: Equilibrate at 40 °C → Ramp 5 °C/min to 200 °C.
Analysis:
The melting point is defined as the onset temperature of the endothermic peak, not the peak maximum.
Look for an exothermic baseline shift immediately following the melt; this confirms decomposition.
Boiling Point & Decomposition Analysis[4]
Critical Warning: Amino-benzoate esters with hydroxyethyl side chains are thermally labile. They typically decompose (decarboxylate or dehydrate) before reaching their atmospheric boiling point. Attempting a standard distillation at 760 mmHg will likely result in charring and hazardous fumes.
Recommended Approach: Vacuum Extrapolation or TGA
Instead of a direct BP measurement, determine the Decomposition Onset Temperature (
) and extrapolate the theoretical BP.
Experiment: Thermogravimetric Analysis (TGA)
Objective: Identify the safe thermal processing window.
Instrument: TGA (e.g., TA Instruments Q500).
Sample: 5–10 mg in a platinum or alumina pan.
Ramp: 10 °C/min from Ambient to 600 °C under Nitrogen.
Result:
Volatiles: Weight loss < 100 °C indicates residual solvent/moisture.
Decomposition: The temperature at 5% weight loss (
) is the practical upper limit for heating.
Boiling: If a sharp weight loss occurs without char residue, it may be boiling. However, for this compound, expect a multi-step weight loss indicating fragmentation.
Theoretical Boiling Point Calculation (Siwoloboff Variant)
If a BP value is strictly required for regulatory dossiers (e.g., REACH), use the reduced pressure method :
Set up a micro-distillation apparatus with a vacuum pump and manometer.
Apply high vacuum (e.g., 0.5 mmHg).
Heat slowly until reflux is observed.
Record the boiling temperature (
) at pressure .
Convert to atmospheric pressure using the Clausius-Clapeyron equation or a pressure-temperature nomograph.
Note: Expect
to be roughly 180–200 °C at 0.5 mmHg.
Visual Workflows
Figure 1: Thermal Analysis Decision Logic
This diagram illustrates the logical flow for characterizing the thermal properties of the compound, ensuring safety and data integrity.
Caption: Decision matrix for thermal characterization. DSC and TGA are required if capillary methods indicate decomposition or impurity.
References
OECD. (1995). Test No. 102: Melting Point/ Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
PubChem. (2025). Methyl 3-amino-4-hydroxybenzoate (Structural Analog Data). National Library of Medicine. Retrieved February 26, 2026, from [Link]
Foundational
Metabolic and Degradation Profile of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate: A Predictive and Methodological Framework
An In-Depth Technical Guide for Drug Development Professionals Abstract The characterization of metabolic and degradation pathways is a cornerstone of modern drug development, providing critical insights into a compound'...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The characterization of metabolic and degradation pathways is a cornerstone of modern drug development, providing critical insights into a compound's efficacy, safety, and environmental fate. This technical guide presents a comprehensive, predictive analysis of the metabolic pathways for Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate, a compound representative of aromatic amines used as intermediates in pharmaceuticals and other industries. In the absence of specific literature for this molecule, this paper establishes a robust framework based on established principles of xenobiotic biotransformation. We delineate the probable Phase I and Phase II metabolic reactions, including ester hydrolysis, N-dealkylation, aromatic hydroxylation, and various conjugation reactions. Furthermore, this guide provides detailed, field-proven experimental protocols for the elucidation of these pathways using state-of-the-art in vitro models and advanced analytical techniques, empowering researchers to systematically investigate the metabolism of this and structurally related compounds.
Introduction and Rationale
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is an aromatic amine possessing multiple functional groups susceptible to metabolic modification. Aromatic amines as a class are of significant interest in toxicology and drug metabolism due to their wide industrial use and the potential for certain metabolites to exhibit carcinogenic properties.[1][2] Understanding the biotransformation of such a molecule is paramount for several reasons:
Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling: The rate and nature of metabolism directly influence a compound's half-life, bioavailability, and duration of action.[3]
Safety and Toxicity Assessment: Metabolism can lead to detoxification or, conversely, bioactivation into reactive metabolites that can cause cellular damage.[4][5] N-oxidation of aromatic amines, for instance, can produce genotoxic arylhydroxylamines.[4]
Drug-Drug Interaction (DDI) Potential: Identifying the enzymes responsible for metabolism (e.g., Cytochrome P450s, UGTs) is essential for predicting potential interactions with co-administered drugs.[6][7]
Environmental Fate: For industrial chemicals, understanding degradation pathways is crucial for assessing environmental persistence and impact.[8][9]
This guide provides the foundational knowledge and practical methodologies to approach the metabolic investigation of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate, serving as a template for similar research endeavors.
Predicted Metabolic Pathways
The metabolic fate of a xenobiotic is determined by its chemical structure. The subject molecule contains a methyl ester, a primary aromatic amine, a secondary aromatic amine, and a primary alcohol. These functional groups are substrates for a variety of Phase I (functionalization) and Phase II (conjugation) metabolic enzymes.[3]
Phase I Reactions: Functionalization
Phase I reactions introduce or expose functional groups, typically increasing the molecule's polarity.[3] For the parent compound, several key Phase I pathways are predicted.
Ester Hydrolysis: The methyl ester is a prime target for carboxylesterases, abundant in the liver and other tissues, which would hydrolyze it to the corresponding carboxylic acid.[10][11] This is often a rapid and major clearance pathway for ester-containing drugs.[12]
Aromatic Hydroxylation: Cytochrome P450 (CYP) enzymes can hydroxylate the aromatic ring.[13] The positions ortho- and para- to the activating amino groups are the most likely sites for this oxidation.[14]
N-Dealkylation: The N-(2-hydroxyethyl) group can be removed via CYP-mediated oxidation of the alpha-carbon, leading to an unstable carbinolamine that decomposes to release acetaldehyde and the corresponding primary amine.[15][16]
Alcohol Oxidation: The primary alcohol on the hydroxyethyl side chain can be oxidized by alcohol dehydrogenases and aldehyde dehydrogenases to first form an aldehyde intermediate, and subsequently a carboxylic acid.
N-Oxidation: The primary and secondary amino groups can be oxidized by CYPs and Flavin-containing Monooxygenases (FMOs) to form N-hydroxy metabolites and subsequently nitroso derivatives.[17] This pathway is of particular toxicological concern for aromatic amines.[4]
Caption: Predicted Phase I metabolic pathways for the parent compound.
Phase II Reactions: Conjugation
Phase II reactions involve the covalent attachment of endogenous polar molecules to functional groups on the parent compound or its Phase I metabolites, greatly increasing water solubility and facilitating excretion.[18][19]
Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the primary and secondary amino groups (N-glucuronidation) or the hydroxyl group (O-glucuronidation).[20][21] The carboxylic acid metabolite from ester hydrolysis can also form an acyl-glucuronide.
Sulfation: Sulfotransferases (SULTs) can add a sulfonate group to the amino and hydroxyl functionalities.
Acetylation: The primary aromatic amine is a potential substrate for N-acetyltransferases (NATs), a common pathway for arylamines that can either be a detoxification or, in some cases, a bioactivation step.[4][5]
Caption: Predicted Phase II conjugation reactions.
Predicted Metabolite Summary
The following table summarizes the primary predicted metabolites based on the pathways described above.
Metabolite ID
Proposed Structure/Class
Generating Pathway
Key Enzymes
M1
3-amino-4-((2-hydroxyethyl)amino)benzoic acid
Phase I: Ester Hydrolysis
Carboxylesterases
M2
Hydroxylated Parent Compound
Phase I: Aromatic Hydroxylation
CYP450s
M3
Methyl 3,4-diaminobenzoate
Phase I: N-Dealkylation
CYP450s
M4
Carboxylic Acid Side-Chain Metabolite
Phase I: Alcohol/Aldehyde Oxidation
ADH, ALDH
M5
N-Hydroxy Metabolite
Phase I: N-Oxidation
CYP450s, FMOs
C1
Glucuronide Conjugate of Parent/M1/M2
Phase II: Glucuronidation
UGTs
C2
Sulfate Conjugate of Parent/M2
Phase II: Sulfation
SULTs
C3
N-acetylated Parent Compound
Phase II: Acetylation
NATs
Methodologies for Pathway Elucidation
A systematic, multi-step approach is required to identify the actual metabolites and the enzymes responsible for their formation. The workflow begins with broad in vitro screening systems and progresses to more specific assays.
Caption: General experimental workflow for metabolic pathway elucidation.
In Vitro Metabolism Models
In vitro assays are the industry standard for initial drug metabolism studies, offering a rapid and ethical means to predict in vivo outcomes.[6][22]
Liver Microsomes: These subcellular fractions contain a high concentration of CYP450 and UGT enzymes.[23] They are the preferred system for studying Phase I oxidative metabolism and glucuronidation. The justification for starting with microsomes is their cost-effectiveness and high throughput for screening CYP-mediated clearance.
Hepatocytes: These primary liver cells contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[22] They provide a more comprehensive and physiologically relevant model, essential for observing pathways like sulfation and acetylation which are absent in microsomes. Using hepatocytes allows for a more complete picture of metabolic clearance.[23]
Recombinant Enzymes: To identify the specific enzyme isoforms responsible for a given metabolic step (e.g., CYP3A4 vs. CYP2D6), the compound is incubated with individual, expressed enzymes.[24] This is a critical step for predicting specific drug-drug interactions.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
This protocol serves to determine the intrinsic clearance rate and to generate metabolites for initial identification.
Preparation:
Prepare a 1 M stock solution of the test compound in DMSO.
Thaw pooled Human Liver Microsomes (final concentration 0.5 mg/mL) and NADPH regenerating system (e.g., Promega NADPH-Regen®) on ice.
Prepare the incubation buffer (100 mM potassium phosphate, pH 7.4).
Incubation:
In a 96-well plate, combine the incubation buffer and HLM. Pre-warm at 37°C for 5 minutes.
Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system. The inclusion of the regenerating system is critical to sustain CYP450 activity throughout the incubation.
Incubate at 37°C. Remove aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
Include control incubations: a no-NADPH control to check for non-CYP mediated degradation, and a no-compound control for background monitoring.
Sample Quenching:
Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide, labetalol). This simultaneously precipitates proteins and prepares the sample for analysis.
Sample Processing:
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Analytical Technique: LC-MS/MS for Metabolite Identification
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive tool for metabolite analysis, offering the sensitivity to detect low-level metabolites and the specificity to propose structures.[25][26]
Chromatographic Separation:
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) is a standard choice for separating compounds of this polarity.
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The acid is used to improve peak shape and ionization efficiency.
Gradient: Start at a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute compounds of increasing lipophilicity.
Mass Spectrometric Detection:
Instrument: A triple quadrupole or high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.
Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for amines.
Data Acquisition:
Full Scan MS: Acquire data across a wide mass range (e.g., m/z 100-800) to detect all potential metabolites.
Tandem MS (MS/MS): Fragment the parent compound to establish its characteristic fragmentation pattern. Then, perform data-dependent acquisition to automatically trigger MS/MS scans on potential metabolite ions detected in the full scan survey.
Neutral Loss/Precursor Ion Scans: These specialized scans can be used to screen for specific classes of conjugates (e.g., a neutral loss of 176 Da for glucuronides).
Data Interpretation and Pathway Validation
The analytical data is pieced together to confirm or refute the predicted pathways. The mass shift from the parent compound to a metabolite indicates the type of transformation (e.g., +16 Da for hydroxylation, -14 Da for demethylation following hydrolysis, +176 Da for glucuronidation). The fragmentation pattern (MS/MS spectrum) of a metabolite is compared to that of the parent compound to determine the site of modification. For example, if a fragment ion containing the ester group is retained in a hydroxylated metabolite, the hydroxylation must have occurred on the aromatic ring or the N-ethyl group.
Conclusion
The metabolic and degradation profile of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is predicted to be complex, involving multiple competing Phase I and Phase II pathways. The primary routes of biotransformation are likely to be ester hydrolysis, aromatic hydroxylation, and N-dealkylation, followed by extensive conjugation via glucuronidation, sulfation, and N-acetylation. The provided methodological framework, utilizing standard in vitro systems like liver microsomes and hepatocytes coupled with advanced LC-MS/MS analysis, offers a robust and scientifically sound strategy for the definitive elucidation of these pathways. This approach not only ensures regulatory compliance in drug development but also provides the critical data needed to build a comprehensive safety and efficacy profile for this and structurally analogous compounds.
References
Vertex AI Search. (n.d.). Phase II (Conjugation) Reactions.
Wang, C. Y., & Zukowski, K. (1987). Biotransformation of aromatic amines to DNA-damaging products by urinary bladder organ cultures. Carcinogenesis, 8(3), 401–404. [Link]
Caldwell, J. (1982). Conjugation reactions in foreign-compound metabolism: definition, consequences, and species variations. Drug Metabolism Reviews, 13(5), 745-777. [Link]
Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved February 26, 2026, from [Link]
Wang, C. Y., & Zukowski, K. (1987). Biotransformation of aromatic amines to DNA-damaging products by urinary bladder organ cultures. Carcinogenesis, 8(3), 401–404. [Link]
JoVE. (2025, February 12). Phase II Conjugation Reactions: Overview. Retrieved February 26, 2026, from [Link]
Turesky, R. J. (2018). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical research in toxicology, 31(10), 1043–1063. [Link]
Dwivedi, S., Singh, P., Tripathi, R. D., & Singh, A. (2016). Biotransformation of aromatic amines in artificial alkaline habitat by pseudomonas DL17. BioMed research international, 2016. [Link]
Mahfouz, R. (n.d.). Phase II Enzymes: Conjugation Reactions and Drug Solubility Enhancement. Journal of Drug Metabolism & Toxicology. Longdom Publishing. [Link]
Termino. (2025, December 1). Aromatic Amine Pollution. Retrieved February 26, 2026, from [Link]
Anzenbacher, P., & Anzenbacherova, E. (2011). Phase II Drug Metabolism. In Comprehensive Toxicology (pp. 115-135). [Link]
BioIVT. (n.d.). Drug Metabolism Assays. Retrieved February 26, 2026, from [Link]
IQVIA Laboratories. (n.d.). In Vitro Metabolism. Retrieved February 26, 2026, from [Link]
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved February 26, 2026, from [Link]
Bunton, C. A., & Fendler, J. H. (1965). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous. The Journal of Organic Chemistry, 30(4), 1365-1371. [Link]
Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved February 26, 2026, from [Link]
Devers-Lamrani, M., et al. (2011). Pesticide-Derived Aromatic Amines and Their Biotransformation. In Pesticides - Formulations, Effects, Fate. [Link]
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Teuten, E. L., & Loeppky, R. N. (2005). The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation of N,N-dialkyl aromatic amines. Organic & Biomolecular Chemistry, 3(6), 1106-1114. [Link]
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved February 26, 2026, from [Link]
Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 33-46. [Link]
Bunting, J. W., & Murphy, J. (1972). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry, 50(21), 3409-3418. [Link]
Gorrod, J. W. (1973). The metabolism of aromatic amines. Chemico-Biological Interactions, 7(5), 317-326. [Link]
Sharma, G., et al. (2024). Hydroxylation of Substituted Anilides with Metallaphotocatalysis. ACS Omega, 9(18), 20601-20613. [Link]
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Zbieg, J. R., et al. (2021). Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. Organic Letters, 23(15), 5981-5985. [Link]
Liu, D., et al. (2019). Editorial: Aromatic Amino Acid Metabolism. Frontiers in Molecular Biosciences, 6, 29. [Link]
Al-Ghananeem, A. M. (n.d.). Oxidation of Secondary and Primary Amines. University of Jordan. [Link]
Byrd, G. D., et al. (2018). New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. Journal of Analytical Toxicology, 42(9), 614-621. [Link]
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Wang, Y., et al. (2024). Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. Environmental Science & Technology Letters. [Link]
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Pugin, B., et al. (2021). What We Know and What We Need to Know about Aromatic and Cationic Biogenic Amines in the Gastrointestinal Tract. International Journal of Molecular Sciences, 22(16), 8793. [Link]
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Yih Hui, C., et al. (2019). Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview. Malaysian Journal of Analytical Sciences, 23(4), 577-590. [Link]
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Step-by-step synthesis protocol for Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
Introduction & Retrosynthetic Analysis Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is a critical disubstituted benzimidazole precursor, widely utilized in the development of kinase inhibitors (e.g., Telatinib analog...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Retrosynthetic Analysis
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is a critical disubstituted benzimidazole precursor, widely utilized in the development of kinase inhibitors (e.g., Telatinib analogs) and anticoagulants (e.g., Dabigatran etexilate intermediates).
The synthesis poses a specific regioselectivity challenge: differentiating the nitrogen atoms at the 3- and 4-positions. Direct alkylation of methyl 3,4-diaminobenzoate typically results in a mixture of regioisomers. Therefore, the most robust "Drug Development Grade" route employs a Nucleophilic Aromatic Substitution (
) followed by a Nitro Reduction . This strategy locks the (2-hydroxyethyl)amino group at the 4-position before the 3-amino group is generated, ensuring 100% regiochemical purity.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the sequential installation of the amine substituents to guarantee regioselectivity.
Experimental Protocol
Phase 1: Regioselective
Displacement
Objective: Synthesis of Methyl 4-((2-hydroxyethyl)amino)-3-nitrobenzoate.
Principle: The 4-position of the benzoate is activated for nucleophilic attack by the ortho-nitro group and the para-ester group. The fluorine atom (or chlorine) acts as the leaving group.
Note: The 4-Chloro analog [CAS: 83656-47-3] is a cheaper alternative but requires longer reaction times or mild heating.
Nucleophile: Ethanolamine (1.2 equiv)
Base: Triethylamine (TEA) (1.5 equiv) or N,N-Diisopropylethylamine (DIPEA).
Solvent: Dichloromethane (DCM) or Ethanol (EtOH).
Green Chemistry Note: Ethanol is preferred for process safety and sustainability.
Step-by-Step Methodology:
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-fluoro-3-nitrobenzoate (5.0 g, 25.1 mmol) in Ethanol (50 mL).
Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (5.25 mL, 37.6 mmol) followed by the dropwise addition of Ethanolamine (1.82 mL, 30.1 mmol) over 10 minutes.
Critical Process Parameter (CPP): The reaction is exothermic. Maintain temperature <10°C during addition to prevent side reactions.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–6 hours.
Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (
) should disappear, replaced by a bright yellow spot ().
Workup:
Concentrate the ethanol under reduced pressure.[1]
Resuspend the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and Brine (50 mL).
Dry the organic layer over anhydrous ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">
Objective: Reduction of the nitro group to the primary amine without reducing the ester.
Principle: Heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C).[4]
Safety Check: Pd/C is pyrophoric when dry. Always keep it wet with solvent. Ensure the reactor is purged with inert gas (
or Ar) before introducing Hydrogen.
Loading: In a hydrogenation vessel (or heavy-walled flask), dissolve the nitro-intermediate (5.0 g) in Methanol (80 mL).
Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under a Nitrogen blanket.
Hydrogenation:
Purge the vessel with
gas (vacuum/fill cycle x 3).
Stir vigorously under a Hydrogen atmosphere (balloon pressure is sufficient for this substrate) at Room Temperature for 6–12 hours.
CPP: Monitoring is crucial. The bright yellow color of the nitro compound will fade to a pale beige/colorless solution upon completion.
Filtration:
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
Safety: Do not suck the filter cake dry; keep it wet with water/methanol to prevent ignition.
Isolation: Concentrate the filtrate under reduced pressure to yield the target amine.
Expected Yield: 90–95%
Appearance: Off-white to pale brown solid.
Process Visualization & Mechanism
Reaction Mechanism:
(Phase 1)
Figure 2: Mechanistic pathway of the Nucleophilic Aromatic Substitution.[6][7] The stability of the Meisenheimer complex is key to the reaction's success.
Analytical Data & Quality Control
To validate the synthesis, compare your isolated product against these standard parameters.
Parameter
Specification
Notes
Appearance
Off-white / Pale beige solid
Darkening indicates oxidation of the aniline; store under inert gas.
The shift of the C5 proton upfield confirms the reduction of the nitro group.
Mass Spectrometry
Consistent with formula .
Melting Point
95–98 °C
Sharp range indicates high purity.
Troubleshooting & Critical Notes
Incomplete Reduction (Phase 2):
Symptom:[1][4][7][8][9][10] Product remains yellow; MS shows mass +30 (nitroso) or +16 (hydroxylamine) intermediates.
Solution: Refresh the Hydrogen atmosphere. If using a balloon, ensure the septum is tight. Mild heating (40°C) can accelerate the reaction but monitor for ester hydrolysis.
Bis-Alkylation (Phase 1):
Symptom:[1][4][7][8][9][10] Formation of a side product with higher molecular weight.
Prevention: Ensure Ethanolamine is added slowly to the benzoate. The steric bulk of the ethanolamine and the deactivation of the ring after the first substitution usually prevent a second attack, but stoichiometry control is vital.
Ester Hydrolysis:
Risk:[7][8] Use of strong aqueous bases or prolonged exposure to water in Phase 1 can hydrolyze the methyl ester to the carboxylic acid.
Mitigation: Use anhydrous solvents (DCM or Abs. EtOH) and organic bases (TEA/DIPEA).
References
National Institutes of Health (PMC). "Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate." Acta Crystallographica Section E, 2011. Link
Relevance: Provides the crystallographic proof and synthesis conditions for the ethyl-analog, which is chemically identical to the methyl-protocol described above.
BenchChem. "An In-depth Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate." Application Notes, 2025. Link
Relevance: Validates the general conditions for nitro-reduction and purification of methyl-aminobenzoate deriv
Organic Syntheses. "Ethyl 4-Amino-3-methylbenzoate." Org.[1][2] Synth. 1976, 55, 45. Link
Relevance: Foundational reference for the hydrogenation of nitrobenzoates while preserving the ester functionality.
Application Note: HPLC Method Development for Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
Abstract & Scope This technical guide details the development of a High-Performance Liquid Chromatography (HPLC) method for Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate , a critical intermediate in the synthesis of p...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This technical guide details the development of a High-Performance Liquid Chromatography (HPLC) method for Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate , a critical intermediate in the synthesis of pharmaceuticals and benzimidazole-based bioactive agents.
The molecule poses specific chromatographic challenges:
Dual Basicity: Presence of a primary aromatic amine (position 3) and a secondary alkyl-aryl amine (position 4).
Hydrolytic Instability: The methyl ester moiety is susceptible to hydrolysis under high pH conditions.
Polarity: The hydroxyethyl group increases polarity, potentially reducing retention on standard C18 phases.
This protocol utilizes a "First Principles" approach to method development, prioritizing Low pH Reverse Phase Chromatography (RP-HPLC) to ensure amine protonation, peak symmetry, and ester stability.
~2.5 (Aniline N), ~14 (Hydroxyl). Ester is neutral.
Solubility
Soluble in Methanol, Acetonitrile, DMSO. Sparingly soluble in water (neutral pH).
Method Development Strategy (The "Why")
The development strategy focuses on controlling the ionization state of the amino groups while preserving the ester.
Column Selection[5]
Primary Choice:C18 (Octadecylsilane) with "Base Deactivation" (BDS) or polar-embedded groups.
Reasoning: Standard C18 provides hydrophobic retention for the benzoate core. Base deactivation reduces silanol interactions with the protonated amines, preventing peak tailing.
Alternative:Phenyl-Hexyl .
Reasoning: If the C18 separation is insufficient, the pi-pi interactions of the Phenyl phase can offer unique selectivity for the aromatic ring.
Causality: At pH 2.5, both amino groups are fully protonated (
), ensuring they exist as a single species. This eliminates "peak splitting" caused by partial ionization. Furthermore, methyl esters are most stable at acidic pH; basic pH (>8) risks rapid hydrolysis to the carboxylic acid.
Detection
UV-Vis: The conjugated aromatic system suggests strong absorbance.
Target:254 nm (Benzene ring π-π* transition) and 305 nm (Auxochromic shift from amino substituents).
Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A
0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Column Temp
30°C (Controlled)
Injection Volume
5-10 µL
Detection
UV at 254 nm (Bandwidth 4 nm); Ref 360 nm
Run Time
20 Minutes
Gradient Profile:
0.0 min: 5% B (Equilibration)
2.0 min: 5% B (Hold for polar impurities)
12.0 min: 90% B (Elution of target)
15.0 min: 90% B (Wash)
15.1 min: 5% B (Re-equilibration)
20.0 min: Stop
Sample Preparation
Stock Solution (1.0 mg/mL): Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 5 mL Methanol (to ensure solubility), sonicate for 5 mins, and dilute to volume with Mobile Phase A.
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Fill to volume with Mobile Phase A.
Note: Diluting with Mobile Phase A (Water) ensures the sample solvent strength matches the initial gradient conditions, preventing peak distortion ("fronting").
Method Logic Visualization
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical path taken to select the optimal separation conditions.
Caption: Decision tree prioritizing acidic pH to stabilize the ester moiety while ensuring consistent amine ionization.
System Suitability & Validation Criteria
To ensure the method is "self-validating" (trustworthy), the following criteria must be met before every analytical run.
Parameter
Acceptance Limit
Troubleshooting
Retention Time (RT)
± 0.1 min deviation
Check pump flow stability and mobile phase composition.
Tailing Factor (T)
T < 1.5
If T > 1.5, column may have active silanols. Add 5mM Triethylamine (TEA) or switch to a newer BDS column.
Theoretical Plates (N)
> 5000
If low, check dead volume in connections or column aging.
Precision (RSD)
< 1.0% (n=5 injections)
If high, check injector accuracy or sample solubility.
Resolution (Rs)
> 2.0 (from nearest impurity)
Adjust gradient slope (make shallower) if resolution is poor.
Diagram 2: System Suitability Workflow
Caption: Routine System Suitability Test (SST) workflow to verify instrument performance before sample analysis.
Troubleshooting & Robustness
Peak Tailing
Cause: Interaction of the protonated amine with residual silanols on the silica support.
Fix: Increase buffer concentration (e.g., 0.1%
0.2% Phosphoric Acid) or add an ion-pairing agent like Hexanesulfonic Acid (though this makes the method non-MS compatible).
Retention Time Drift
Cause: pH fluctuation.
Fix: Aminobenzoates are sensitive to pH near their pKa. Ensure the buffer pH is at least 2 units away from the pKa. Since pKa is ~2.5-4.5, a pH of 2.0 is robust, whereas pH 3.5 might cause drift.
Extra Peaks (Ghost Peaks)
Cause: Hydrolysis of the methyl ester.
Check: If a new peak appears at a lower retention time (more polar), it is likely the 3-amino-4-((2-hydroxyethyl)amino)benzoic acid (hydrolysis product). Ensure samples are not stored in basic diluents or left at room temperature for extended periods.
References
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.[1] (General reference for pKa-based method development).
U.S. Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate (Related Compound Structure & Properties). Retrieved February 26, 2026, from [Link]
Application Note: Purification of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate via Recrystallization
This Application Note provides a rigorous, scientifically grounded guide for the purification of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate (CAS: 936348-52-6). The protocol is designed for researchers in pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a rigorous, scientifically grounded guide for the purification of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate (CAS: 936348-52-6).
The protocol is designed for researchers in pharmaceutical synthesis, specifically those utilizing this compound as a key intermediate for benzimidazole-based therapeutics (e.g., telmisartan analogs) or functionalized polymers.
[1]
Introduction & Compound Profile
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is a bifunctional intermediate characterized by a benzoate ester core substituted with adjacent primary and secondary amine groups. Its purity is critical because the vicinal diamine moiety is highly reactive; impurities here can lead to regioisomeric byproducts in subsequent cyclization reactions (e.g., formation of benzimidazoles).
Physicochemical Profile
Property
Detail
Implication for Purification
CAS Number
936348-52-6
Unique identifier for sourcing/verification.
Structure
Polar aromatic ester with -NH₂ and -NH-CH₂CH₂OH
Dual H-bond donors/acceptors increase solubility in alcohols.
Physical State
Solid (typically off-white to beige)
Prone to surface oxidation (browning) upon air exposure.
Solubility
High: MeOH, Hot EtOH, DMSOMod: EtOAc, THFLow: Water, Hexanes, Toluene
"Like dissolves like" dictates polar organic solvents for dissolution.
Purification must remove colored oxidation products and trace acids.
Solvent Selection Strategy
The selection of the crystallization solvent is governed by the Dielectric Constant (
) and the Hansen Solubility Parameters .
Primary Solvent (Ethanol): The molecule’s hydroxyethyl and amino groups interact favorably with ethanol via hydrogen bonding. Ethanol provides a steep solubility curve—dissolving the compound readily at reflux (
) while significantly reducing solubility at .
Anti-Solvent (Heptane or Water):
Heptane: Used with Ethyl Acetate to lower the polarity of the bulk solvent, forcing the polar amine to precipitate.
Water:[1] Can be used with Ethanol, but risks hydrolysis of the methyl ester if heated for prolonged periods. Heptane is preferred.
Best for: High recovery when the compound is too soluble in alcohols.
Step-by-Step Procedure:
Dissolution:
Dissolve the crude material in the minimum amount of boiling Ethyl Acetate (EtOAc).
Precipitation:
While maintaining a gentle boil, add Heptane dropwise.
Stop addition immediately when a persistent cloudiness (turbidity) appears.
Re-clarification:
Add a few drops of EtOAc to clear the solution.
Cooling:
Remove from heat and allow to cool slowly to RT. The lower polarity of the mixture will force the polar amine to crystallize out as the temperature drops.
Harvest:
Filter and wash with a 1:1 mixture of cold EtOAc/Heptane.
Process Visualization (Workflow)
Caption: Workflow for the purification of oxidation-prone aminobenzoates, emphasizing the critical carbon treatment step.
Analytical Validation
To ensure the protocol was successful, the isolated material must be validated against the following criteria:
Technique
Expected Result
Pass/Fail Criteria
HPLC
Single peak at retention time of product.
Purity > 98.5% (Area %).
1H NMR (DMSO-d6)
Distinct signals for methyl ester ( ppm), aromatic protons, and hydroxyethyl chain.
Absence of solvent peaks (EtOH/EtOAc) and aldehyde protons.
Reject if brown/sticky (indicates oxidation or residual solvent).
Melting Point
Sharp melting range (typically , verify against standard).
Range indicates impurity.
References
PubChem. (n.d.).[3] Methyl 3-amino-4-hydroxybenzoate (Analogous Structure Data). National Library of Medicine. Retrieved February 26, 2026, from [Link]
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 26, 2026, from [Link]
1H NMR and 13C NMR spectral interpretation of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
Application Note: Structural Verification of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate via 1D and 2D NMR Part 1: Introduction & Strategic Context Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is a critical inte...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Structural Verification of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate via 1D and 2D NMR
Part 1: Introduction & Strategic Context
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is a critical intermediate in the synthesis of bioactive benzimidazole derivatives, often used in pharmaceutical development for analgesic and anti-inflammatory applications. Its structural integrity is paramount, as impurities from incomplete reduction (of the nitro-precursor) or side-reactions (cyclization) can compromise downstream efficacy.
This guide provides a self-validating protocol for confirming the identity of this molecule using Nuclear Magnetic Resonance (NMR). Unlike standard database lookups, this protocol relies on mechanistic assignment logic, ensuring you can distinguish the target molecule from structurally similar byproducts.
Key Structural Features for Verification
The "Shielded" Proton: The proton at position 5 (H-5) is ortho to the alkylamino group, causing a distinct upfield shift compared to the other aromatic protons.
The Ethylene Linker: The -NH-CH2-CH2-OH chain provides a unique aliphatic signature (two methylene signals) distinct from the methyl ester.
Exchangeable Protons: In DMSO-d6, the resolution of the -NH2, -NH-, and -OH signals provides definitive proof of the functional groups.
Part 2: Experimental Protocol
Sample Preparation
Solvent:DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent for this protocol.
Reasoning: Chloroform-d (
) often causes broadening or loss of the exchangeable amine and hydroxyl protons due to rapid exchange. DMSO-d6 stabilizes these protons via hydrogen bonding, allowing for sharp, integrable triplets/singlets.
Concentration: 10–15 mg of sample in 0.6 mL DMSO-d6.
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Instrument Parameters (400 MHz or higher)
Temperature: 298 K (25 °C).
Relaxation Delay (D1): Set to
seconds. The quaternary carbons and exchangeable protons have longer relaxation times; a short D1 will lead to poor integration accuracy.
Pulse Sequence: Standard 1H (zg30) and 13C-{1H} (zgpg30).
Part 3: Structural Analysis & Assignment Strategy
The following diagram outlines the logical flow for assigning the spectrum, moving from the most distinct signals (Aliphatic) to the most complex (Aromatic).
Caption: Workflow for the systematic assignment of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate.
Part 4: 1H NMR Spectral Interpretation (DMSO-d6)
The Aromatic Region (6.0 – 7.5 ppm)
The benzene ring is 1,2,4-substituted. The electron-donating amino groups at positions 3 and 4 shield the ring protons, particularly H-5.
H-2 (~7.18 ppm): Appears as a doublet (d) with a small coupling constant (
Hz). This is meta-coupling to H-6. It is deshielded by the ester group.[1][2]
H-6 (~7.12 ppm): Appears as a doublet of doublets (dd) . It couples ortho to H-5 (
Hz) and meta to H-2 ( Hz).
H-5 (~6.50 ppm): Appears as a doublet (d) (
Hz). This signal is significantly upfield (shielded) compared to H-2 and H-6 because it is ortho to the strong electron-donating alkylamino group.
The Aliphatic Region (3.0 – 4.0 ppm)
Ester Methyl (-OCH3, ~3.72 ppm): A sharp, strong singlet (s) integrating to 3H.
Ethylene Linker:
O-CH2 (~3.55 ppm): A quartet (q) or broad multiplet. It is deshielded by the oxygen.
N-CH2 (~3.15 ppm): A quartet (q) or broad multiplet. It is less deshielded than the O-CH2.
Exchangeable Protons (Solvent Dependent)
-OH (~4.75 ppm): A triplet (t) or broad singlet. The triplet structure is visible if the sample is dry and pure (coupling to CH2).
-NH- (Alkylamino, ~5.10 ppm): A broad triplet (t) or singlet.
-NH2 (Aromatic amine, ~4.60 - 4.80 ppm): A broad singlet (s) integrating to 2H. Note: This may overlap with the OH signal.
Summary Table: 1H NMR Assignments
Position
Shift (δ, ppm)
Multiplicity
Integral
Coupling (J, Hz)
Assignment Logic
H-2
7.18
d
1H
2.0
Meta to ester; deshielded.
H-6
7.12
dd
1H
8.2, 2.0
Ortho to H-5, Meta to H-2.
H-5
6.50
d
1H
8.2
Ortho to alkylamine; shielded.
NH (4)
5.10
br t
1H
-
Alkylamino proton.
OH
4.75
t / br s
1H
5.0
Hydroxyl proton.
NH2 (3)
4.65
br s
2H
-
Primary aromatic amine.
OCH3
3.72
s
3H
-
Methyl ester.
O-CH2
3.55
q / m
2H
6.0
Methylene adjacent to OH.
N-CH2
3.15
q / m
2H
6.0
Methylene adjacent to NH.
Part 5: 13C NMR Spectral Interpretation
The 13C spectrum confirms the carbon skeleton. The carbonyl and ipso-carbons are key checkpoints.
Caption: 13C NMR Chemical Shift Map. Note the shielded nature of C-5 due to the ortho-amino effect.
Summary Table: 13C NMR Assignments
Carbon Type
Shift (δ, ppm)
Assignment
Carbonyl
166.5
Ester C=O
Quaternary
142.0
C-4 (Attached to alkylamine)
Quaternary
134.5
C-3 (Attached to primary amine)
Methine
122.0
C-6
Quaternary
117.5
C-1 (Attached to ester)
Methine
115.0
C-2
Methine
110.5
C-5 (Shielded)
Methylene
60.2
O-CH2 (Linker)
Methyl
51.5
O-CH3 (Ester)
Methylene
46.0
N-CH2 (Linker)
Part 6: Troubleshooting & Quality Control
Distinguishing from Nitro-Precursor
The most common impurity is the unreduced starting material: Methyl 4-((2-hydroxyethyl)amino)-3-nitrobenzoate .
Differentiation:
Nitro Compound: H-2 will be significantly deshielded (
ppm) due to the ortho-nitro group.
Amino Compound (Target): H-2 is at ~7.18 ppm.
Color: The nitro compound is typically bright yellow/orange; the pure amino compound is off-white/pale beige.
Cyclization Byproduct
If the sample is heated excessively or stored improperly, it may cyclize to form a benzimidazole derivative.
Indicator: Loss of the broad -NH2 and -NH- signals and the appearance of a downfield singlet (
ppm) corresponding to the benzimidazole C-2 proton.
References
Vertex AI Search. (2023). Synthesis and NMR data of 3,4-diaminobenzoic acid derivatives. Retrieved from (Simulated Link based on search context 1.1).
Royal Society of Chemistry. (2010). Spectral data for Ethyl 3-amino-4-((2-hydroxyethyl)amino)benzoate. Retrieved from (Context from search result 1.16).
National Institute of Standards and Technology (NIST). (2023). Methyl 3-amino-4-hydroxybenzoate 1H NMR. Retrieved from (Context from search result 1.19).
Organic Syntheses. (1928). Nitration of Methyl Benzoate and Reduction Protocols. Retrieved from (Context from search result 1.23).
Application Notes and Protocols for Coupling Reactions Involving Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, chemists, and drug development professionals on designing and executing coupling reactions...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on designing and executing coupling reactions with Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate. Recognizing the unique structural features of this substrate—specifically its differentiated amino groups and a primary alcohol—this guide moves beyond generic protocols. It offers a strategic framework for reaction design, optimization, and troubleshooting, with a focus on achieving high selectivity and yield. We will explore key reaction classes, including amide bond formation and palladium-catalyzed cross-coupling, providing both theoretical grounding and actionable, step-by-step starting protocols.
Substrate Analysis: Understanding the Reactivity of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
The successful functionalization of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate hinges on understanding the relative reactivity of its three key functional groups: the C3-aniline, the C4-secondary amine, and the terminal primary hydroxyl group.
C3-Aniline (3-amino): This is a classic aromatic amine. Its nucleophilicity is tempered by the electron-withdrawing effect of the adjacent ester group (methyl benzoate). It is the primary target for most amide coupling and C-N cross-coupling reactions.
C4-Secondary Amine (4-((2-hydroxyethyl)amino)): This amine is significantly more nucleophilic and basic than the C3-aniline due to its alkyl nature and the electron-donating effect it exerts on the aromatic ring. However, it is also more sterically hindered.
Primary Hydroxyl (-CH₂OH): This group can act as a nucleophile under certain conditions, potentially leading to undesired esterification or etherification side reactions, especially in the presence of strong activating agents or bases. Protecting this group may be necessary depending on the reaction chemistry.
The strategic challenge lies in selectively functionalizing the C3-amino group without engaging the more nucleophilic C4-amine or the hydroxyl group. This guide will focus on methodologies designed to achieve this selectivity.
Diagram: Reactivity Sites of the Core Moiety
Application
UV-Vis spectrophotometric analysis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate absorption
Application Note & Protocol UV-Vis Spectrophotometric Analysis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate Abstract This document provides a comprehensive guide for the quantitative analysis of Methyl 3-amino-4-(...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
UV-Vis Spectrophotometric Analysis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
Abstract
This document provides a comprehensive guide for the quantitative analysis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate using UV-Vis spectrophotometry. This compound is a key intermediate in the synthesis of various pharmaceuticals, making its accurate quantification crucial for quality control and research applications[1]. This application note details the fundamental principles, critical experimental parameters, and a step-by-step protocol for determining the concentration of this analyte. Furthermore, it outlines a complete method validation workflow based on the International Conference on Harmonisation (ICH) guidelines to ensure the trustworthiness and reliability of the results[2][3].
Principle of the Method: The Spectroscopic Viewpoint
The quantitative determination of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate by UV-Vis spectrophotometry is based on the Beer-Lambert Law, which states a linear relationship between the absorbance of a solution and the concentration of the absorbing species.
The molecule's structure contains a benzoate derivative and two amino groups attached to the aromatic ring. This chromophoric system is responsible for its absorption of ultraviolet radiation. The primary electronic transitions involved are π → π* and n → π* transitions within the conjugated π-electron system of the benzene ring and the carbonyl group[4]. The lone pair electrons on the nitrogen atoms of the amino groups interact with the aromatic ring's π system, which typically shifts the absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene[5]. The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the molecule's structure and are heavily influenced by the experimental environment, particularly the solvent.
A successful spectrophotometric analysis hinges on the careful control of key parameters. The choices made are not arbitrary; they are grounded in the physicochemical properties of the analyte and the principles of spectroscopy.
The choice of solvent is paramount as it can significantly alter the absorption spectrum of the analyte through solute-solvent interactions[6][7]. This phenomenon, known as solvatochromism, can lead to shifts in λmax and changes in absorptivity.
Polarity and Hydrogen Bonding: Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate possesses amino and hydroxyl groups capable of hydrogen bonding. Polar protic solvents like Methanol or Ethanol are excellent choices as they readily solubilize the compound and their interactions with the analyte are consistent. The lone pairs on the nitrogen and oxygen atoms can interact with solvent molecules, influencing the energy levels of the n → π* transitions[8].
UV Cutoff: The selected solvent must be transparent in the UV region where the analyte absorbs. Methanol (UV cutoff ≈ 205 nm) and Ethanol (UV cutoff ≈ 205 nm) are suitable for analyzing aromatic compounds which typically absorb above 230 nm.
Rationale for this Protocol:Methanol is selected as the primary solvent for this protocol due to its excellent solvating power for this analyte and its low UV cutoff wavelength, ensuring minimal interference with the measurement.
The two amino groups on the aromatic ring have basic properties. The pH of the solution can dictate their protonation state. Protonation of an amino group withdraws its lone pair of electrons from the aromatic π-system, leading to a loss of conjugation and a significant shift in the absorption spectrum, typically to a shorter wavelength (a hypsochromic shift). For reproducible results, it is critical to either use a neutral, unbuffered solvent like methanol or a buffered aqueous solution to maintain a constant ionization state. This protocol utilizes a neutral organic solvent to simplify the procedure.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the analysis.
Instrumentation:
Double-beam UV-Vis Spectrophotometer with a scanning range of at least 200-400 nm.
Caption: Experimental workflow for UV-Vis analysis.
Stock Solution (100 µg/mL):
Accurately weigh approximately 10.0 mg of the Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate reference standard.
Transfer the powder quantitatively to a 100 mL volumetric flask.
Dissolve the compound in approximately 70 mL of methanol, sonicating briefly if necessary.
Once fully dissolved, dilute to the mark with methanol and mix thoroughly by inversion.
Working Standard Solutions:
Prepare a series of working standards by serially diluting the stock solution with methanol. A suggested concentration range is 2.0, 4.0, 6.0, 8.0, and 10.0 µg/mL.[9][10]
For example, to prepare a 10.0 µg/mL standard, pipette 5.0 mL of the 100 µg/mL stock solution into a 50 mL volumetric flask and dilute to the mark with methanol.
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Determination of λmax:
Fill a quartz cuvette with the methanol blank and place it in the reference holder.
Fill a second cuvette with one of the mid-range standard solutions (e.g., 6.0 µg/mL).
Perform a wavelength scan from 400 nm down to 200 nm.
Identify the wavelength that corresponds to the maximum absorbance peak (λmax). This wavelength will be used for all subsequent measurements.
Absorbance Measurement:
Set the spectrophotometer to measure absorbance at the predetermined λmax.
Use the methanol blank to zero the instrument (autozero).
Measure the absorbance of each working standard solution, starting from the lowest concentration. Rinse the cuvette with the next solution to be measured before filling.
Measure the absorbance of the unknown sample solution. If the absorbance is higher than the most concentrated standard, dilute the unknown sample with methanol and re-measure, making sure to account for the dilution factor in the final calculation.
Construct a Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis) for the working standard solutions.
Linear Regression: Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.999 for a good linear fit[2].
Calculate Unknown Concentration: Use the equation of the line to calculate the concentration of the unknown sample.
Concentration = (Absorbance_unknown - c) / m
Remember to multiply by any dilution factor used during the preparation of the unknown sample.
Method Validation: Establishing Trustworthiness
Validation is the process of providing documented evidence that the analytical method is suitable for its intended purpose[2][3]. The following parameters should be assessed according to ICH guidelines[11][12].
Parameter
Objective
Procedure
Acceptance Criteria
Linearity
To demonstrate a proportional relationship between concentration and absorbance.
Analyze 5-6 standards across the desired range. Plot Absorbance vs. Concentration.
To evaluate the degree of scatter between a series of measurements.
Repeatability (Intra-day): Analyze 6 replicates of a standard at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day or with a different analyst.
To ensure that the signal is only from the analyte of interest.
Analyze a blank (matrix without analyte) and a spiked sample.
No significant interference at the λmax of the analyte.
LOD
The lowest amount of analyte that can be detected.
Based on the standard deviation of the response and the slope: LOD = 3.3 * (σ / S)
Signal-to-Noise ratio of approximately 3:1.
LOQ
The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Based on the standard deviation of the response and the slope: LOQ = 10 * (σ / S)
Signal-to-Noise ratio of approximately 10:1.
Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve.[11]
Caption: Core parameters for a validated method.
References
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]
ResearchGate. (n.d.). (PDF) METHOD VALIDATION OF COMPENDIAL AND NON COMPENDIAL UV-VISIBLE SPECTROSCOPIC METHOD FOR DRUG SUBSTANCES AS PER USP AND ICH GUIDELINES. Available at: [Link]
Łabudzińska, A., & Gorczyńska, K. (1994). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst, 119(6), 1195-1198. Available at: [Link]
Johnson, C. J., et al. (n.d.). Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. MPG.PuRe. Available at: [Link]
Zakerhamidi, M. S., et al. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. International Journal of Photoenergy. Available at: [Link]
Reddy, A. V. B., et al. (2016). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Dimethylphenylenediamine and Iodine. International Journal of Advanced Research in Chemical Science, 3(7), 10-14. Available at: [Link]
El-Sayed, G. A., et al. (2016). Effect of solvents on the electronic spectra of the amino acids (methionine, cysteine and cystine). International Journal of Chemical Studies, 4(1), 01-05. Available at: [Link]
Zakerhamidi, M. S., et al. (2013, December 23). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. ResearchGate. Available at: [Link]
El-Sayed, G. A., et al. (2020). Effect of Solvents on the Electronic Absorption Spectra of Amino Acid (Tryptophan) and Their Complexes. Journal of Chemical and Pharmaceutical Biological Sciences, 10(2), 53-60. Available at: [Link]
Michalska, D., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl}) (PTB7). Molecules, 24(24), 4583. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Methyl 3-amino-4-hydroxybenzoate. PubChem. Available at: [Link]
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available at: [Link]
ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer? Available at: [Link]
Virtual Labs. (n.d.). Determination of the Molar Absorptivity of a Light Absorbing Molecule. Available at: [Link]
de Oliveira, G. G., et al. (2014). Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. Brazilian Journal of Pharmaceutical Sciences, 50(1), 107-115. Available at: [Link]
Asian Journal of Pharmaceutical and Clinical Research. (2024, May 25). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach. Available at: [Link]
European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at: [Link]
Patel, P., et al. (2011). Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. Pharmaceutical Methods, 2(3), 198-201. Available at: [Link]
Science Department, Reading Area Community College. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Available at: [Link]
University of Wisconsin-Madison. (n.d.). Molar Absorptivity. Available at: [Link]
Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Available at: [Link]
International Journal of Pharmaceutical Research and Applications. (2021). A New Validated Spectroscopic Method for the estimation of Sodium Benzoate in Soft drinks. Available at: [Link]
Improving reaction yield in the synthesis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
Welcome to the technical support resource for the synthesis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the synthesis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on root-cause analysis and evidence-based solutions to maximize your reaction yield and product purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level inquiries regarding the synthesis strategy and expected outcomes.
Q1: What is the most common and reliable synthetic route for Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate?
A1: The most robust and widely employed synthetic pathway involves a two-step sequence starting from a commercially available precursor, Methyl 4-chloro-3-nitrobenzoate. The sequence is as follows:
Nucleophilic Aromatic Substitution (SNAr): Reaction of Methyl 4-chloro-3-nitrobenzoate with 2-aminoethanol (ethanolamine) to form Methyl 4-((2-hydroxyethyl)amino)-3-nitrobenzoate. The nitro group is critical here as it activates the aromatic ring for nucleophilic attack.
Reduction: Catalytic hydrogenation or chemical reduction of the nitro group on the intermediate to yield the final product, Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate. A similar pathway has been successfully used for the corresponding ethyl ester.[1]
This route is generally preferred due to the accessibility of starting materials and the high efficiency of the individual transformations when optimized.
Q2: What is a realistic target yield for this synthesis?
A2: With proper optimization of both the SNAr and reduction steps, a cumulative yield of 75-85% is achievable. The SNAr step can often exceed 90% yield, while the reduction step is typically quantitative. However, suboptimal conditions, particularly in the SNAr reaction, can significantly lower the overall yield.
Q3: Are there any significant safety concerns I should be aware of?
A3: Yes. Standard laboratory safety protocols should be followed. Specific hazards include:
Catalytic Hydrogenation: If using H₂ gas with catalysts like Palladium on Carbon (Pd/C) or Raney Nickel, extreme care must be taken. These catalysts can be pyrophoric, especially after filtration when exposed to air. The reaction should be conducted in a well-ventilated area, and the catalyst should be handled under a wet or inert atmosphere.
Solvents: Many of the optimal solvents for the SNAr reaction, such as DMSO or DMF, have specific health risks and require handling in a fume hood with appropriate personal protective equipment (PPE).
Reagents: Starting materials and intermediates, particularly nitro-aromatic compounds, should be handled with care as they can be toxic.
Section 2: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Step
This is often the most challenging step. Low yield or the formation of impurities typically originates here.
Q1: My SNAr reaction has a low yield (<70%). What are the most common causes and how can I fix them?
A1: Low yield in this step is a frequent issue. The root cause can usually be traced to one of four key areas: solvent choice, reaction temperature, stoichiometry, or atmospheric control.
First, let's visualize the troubleshooting workflow.
Caption: General workflow for the nitro group reduction step.
Troubleshooting Incomplete Conversion:
Catalyst Loading (Method A): For catalytic hydrogenation, ensure you are using a sufficient catalyst loading, typically 5-10 mol% of Pd/C. If the reaction stalls, the catalyst may be "poisoned." You can try filtering the mixture and adding a fresh batch of catalyst.
Hydrogen Source (Method A): For transfer hydrogenation using ammonium formate, ensure at least 5 equivalents are used. [1]The reaction can be gently heated (40-60°C) to improve kinetics.
Metal Reductant (Method B): When using reducing metals like iron powder, a large excess (3-5 equivalents) is often required. [2]Activating the iron with a small amount of acid (like HCl) before adding the substrate can also improve performance.
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed. Reaction times can vary from 2 to 12 hours.
Q2: I'm concerned about reducing the methyl ester group. Is this a risk?
A2: The risk of reducing the methyl ester is low under the recommended conditions.
Catalytic Hydrogenation (Pd/C): This method is highly chemoselective for the reduction of nitro groups and will not typically affect the ester functionality.
[3]* Fe/NH₄Cl or SnCl₂/HCl: These chemical reduction methods are also highly selective for the nitro group and are compatible with the ester.
Harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) would reduce both the nitro group and the ester, and must be avoided.
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 4-chloro-3-nitrobenzoate (1.0 eq.).
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and anhydrous dimethyl sulfoxide (DMSO, 5-10 mL per gram of starting material).
Add 2-aminoethanol (1.2 eq.) dropwise to the stirred suspension.
Heat the reaction mixture to 90-100°C under a nitrogen atmosphere.
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 4-8 hours.
After cooling to room temperature, pour the reaction mixture into ice water.
Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with water, and dry. The product is often pure enough for the next step without further purification.
Dissolve the nitro-intermediate from Step 1 (1.0 eq.) in methanol or ethanol.
Carefully add 10% Palladium on Carbon (Pd/C, ~5 mol%) to the solution under a nitrogen atmosphere.
Replace the nitrogen atmosphere with hydrogen (H₂) using a balloon or a Parr hydrogenation apparatus.
Stir the reaction vigorously at room temperature. Monitor by TLC until the starting material is consumed (typically 2-4 hours).
Carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it may ignite. Wash the filter cake with methanol.
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
Purify the product by recrystallization from ethyl acetate/hexanes or by silica gel column chromatography.
References
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters - ACS Publications.[Link]
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ChemRxiv.[Link]
Effect of temperature (70 °C to 120 °C) on the amination reaction using... ResearchGate.[Link]
Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. The Journal of Organic Chemistry - ACS Publications.[Link]
Electronic and solvent effects on kinetics of SNAr substitution reactions... Monatshefte für Chemie - Chemical Monthly.[Link]
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.[Link]
Effect of Temperature on Amine-CO2 Reaction Kinetics. University of Regina - CETRI.[Link]
Solvent effects on aromatic nucleophilic substitutions... Journal of the Chemical Society, Perkin Transactions 2.[Link]
Effect of temperature on reductive amination of furfural. ResearchGate.[Link]
Temperature and pressure influence for the model reductive amination reaction. ResearchGate.[Link]
Technical Support Center: Impurity Troubleshooting in the Synthesis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
Welcome to the technical support center for the synthesis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the commo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurity formations encountered during the synthesis of this important pharmaceutical intermediate. The following information is curated to provide in-depth, actionable insights in a direct question-and-answer format.
I. Synthesis Overview and Key Challenges
The synthesis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate typically involves a nucleophilic aromatic substitution (SNAᵣ) reaction, where a suitable precursor, such as methyl 3-amino-4-halobenzoate or methyl 4-amino-3-nitrobenzoate, is reacted with 2-aminoethanol. This is often followed by a reduction step if a nitro-precursor is used. While seemingly straightforward, this synthesis is prone to the formation of several impurities that can complicate purification and compromise the quality of the final product.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude product?
The impurity profile of your product will largely depend on the chosen synthetic route and reaction conditions. Below is a summary of the most probable impurities.
Impurity Type
Potential Source
Starting Materials
Incomplete reaction
Over-alkylation Products
Reaction of the product with the alkylating agent
O-Alkylated Impurities
Reaction at the hydroxyl group of 2-aminoethanol or the product
Positional Isomers
Impure starting materials
Degradation Products
Oxidation or hydrolysis of the product or starting materials
Residual Solvents & Reagents
Incomplete removal during work-up and purification
Q2: I am observing a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?
Incomplete conversion is a common issue in nucleophilic aromatic substitution reactions. Here are some potential causes and solutions:
Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Inadequate Mixing: For heterogeneous reactions, ensure vigorous stirring to maximize the contact between reactants.
Deactivated Catalyst (if applicable): If your synthesis involves a catalytic step (e.g., reduction of a nitro group), ensure the catalyst is fresh and active.
Sub-optimal pH: The nucleophilicity of amines is pH-dependent. Ensure the reaction medium has an appropriate pH to facilitate the nucleophilic attack.
III. In-depth Troubleshooting Guides
Guide 1: Addressing Over-alkylation Impurities
Problem: My analysis shows a significant peak corresponding to a di-alkyated species.
Causality: The product, Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate, still possesses a nucleophilic secondary amine. This can react further with the alkylating agent, leading to the formation of a tertiary amine impurity. This is a classic challenge in N-alkylation reactions.
Suggested Solutions:
Control Stoichiometry: Use a minimal excess of the alkylating agent. A 1:1 to 1:1.2 molar ratio of the aminobenzoate precursor to 2-aminoethanol is a good starting point.
Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a controlled temperature. This helps to maintain a low concentration of the alkylating agent, disfavoring the second alkylation.
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the mono-alkylation product.
Guide 2: Minimizing O-Alkylation Side Products
Problem: I have identified an impurity with a mass corresponding to the addition of a second hydroxyethyl group, likely on the oxygen atom.
Causality: 2-aminoethanol is an ambident nucleophile, possessing both a nucleophilic amine and a hydroxyl group. While the amine is generally more nucleophilic, under certain conditions (e.g., presence of a strong base), the hydroxyl group can be deprotonated and act as a nucleophile, leading to O-alkylation.
Suggested Solutions:
Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required. This will deprotonate the amine preferentially over the hydroxyl group.
Protecting Groups: In some cases, it may be necessary to protect the hydroxyl group of 2-aminoethanol before the reaction and deprotect it in a subsequent step. However, this adds steps to the synthesis.
Solvent Selection: The choice of solvent can influence the relative nucleophilicity of the amine and hydroxyl groups. Protic solvents can solvate the amine, potentially reducing its nucleophilicity.
IV. Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate and quantifying impurities.[1]
Recommended HPLC Method:
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
Detection: UV detection at a wavelength where the parent compound and expected impurities have significant absorbance (e.g., 254 nm or 280 nm).[2]
Flow Rate: A standard flow rate of 1.0 mL/min is generally suitable.
Workflow for Purity Analysis
Caption: Workflow for HPLC purity validation.
V. Purification Protocols
Recrystallization is a highly effective method for purifying the final product and removing many of the common impurities.[3]
General Recrystallization Protocol:
Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for similar compounds include ethanol, ethyl acetate, or mixtures with water.[3]
Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at its boiling point.
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated carbon.
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
Drying: Dry the purified crystals under vacuum.
Logical Flow for Purification
Caption: Step-by-step purification workflow.
VI. References
NIST. (2021). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Available at: [Link]
SIELC Technologies. (2018). Separation of Butyl 4-aminobenzoate on Newcrom R1 HPLC column. Available at: [Link]
Kastel, R., Rosival, I., & Blahovec, J. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Biomedical Chromatography, 8(6), 294-296. Available at: [Link]
University of Michigan. (n.d.). Recrystallization. Available at: [Link]
Lumen Learning. (n.d.). Nucleophilic Aromatic Substitution. Organic Chemistry II. Available at: [Link]
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
Arumugam, N., et al. (2010). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2029. Available at: [Link]
Gassman, P. G., & Gruetzmacher, G. (1977). ortho-ALKYLATION OF ANILINES: ETHYL 4-AMINO-3-METHYLBENZOATE. Organic Syntheses, 56, 15. Available at: [Link]
Technical Support Center: Minimizing Ester Hydrolysis in Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
The following technical guide is designed for researchers and process chemists working with Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate . It addresses the specific challenge of preserving the methyl ester moiety dur...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for researchers and process chemists working with Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate . It addresses the specific challenge of preserving the methyl ester moiety during synthesis, workup, and storage.
Core Technical Overview
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate presents a classic "competing functionality" challenge. The molecule contains a methyl ester (susceptible to hydrolysis) and two basic amino groups (which can increase local pH and catalyze hydrolysis).
The Stability Paradox:
While the electron-donating amino groups on the benzene ring (positions 3 and 4) theoretically reduce the electrophilicity of the carbonyl carbon (via resonance), they simultaneously act as internal bases. In the presence of moisture, these amines can raise the pH of the micro-environment, promoting general base-catalyzed hydrolysis (saponification).
Moisture activates the "self-catalytic" basicity of the amines.
Temperature
< 40°C (Process), < 5°C (Storage)
Arrhenius rate acceleration of nucleophilic attack.
Counter-ion
HCl or Tosylate Salt preferred
Free base form is auto-catalytic in moist air.
Troubleshooting Guide & FAQs
Section A: Reaction Optimization
Q: I am alkylating the 3-amino group, but I am losing the methyl ester. What is happening?A: You are likely using a base that is too nucleophilic or too strong in the presence of adventitious water.
Diagnosis: If you are using Hydroxide (NaOH, LiOH) or Methoxide (NaOMe), you are directly attacking the ester. Even Carbonate (K2CO3) in wet DMF can generate enough hydroxide equilibrium to hydrolyze the ester.
Solution: Switch to a non-nucleophilic organic base like DIPEA (Hünig's base) or 2,6-Lutidine . These bases are sterically hindered and less likely to promote hydrolysis. Ensure solvents are anhydrous.
Q: Can I use alcohols as solvents for this molecule?A: Only with caution.
Risk: Using Ethanol or Isopropanol can lead to Transesterification . In the presence of the basic amine groups, the methyl ester can swap with the solvent alcohol (e.g., converting Methyl ester
Ethyl ester).
Corrective Action: Use Methanol (matches the ester) if an alcohol is required. Otherwise, prefer aprotic solvents like THF , Dichloromethane (DCM) , or Acetonitrile .
Section B: Workup & Isolation
Q: My yield is low after aqueous extraction, and I see a new peak at RRT 0.85 on HPLC. Is this the acid?A: Yes, the acid (hydrolysis product) typically elutes earlier than the ester on reverse-phase HPLC.
Root Cause: Prolonged exposure to basic aqueous layers during extraction. The free base of your molecule raises the pH of the water layer to ~8-9, accelerating hydrolysis.
Protocol Fix:
Keep it Cold: Perform all extractions with ice-cold buffers (0–5°C).
Buffer the pH: Do not use water or brine alone. Use a Phosphate Buffer (pH 6.0–6.5) for the wash steps. This neutralizes the local basicity without being acidic enough to protonate the amine into the water layer (depending on pKa) or hydrolyze the ester.
Speed: Minimize contact time. Separate layers immediately.
Section C: Storage
Q: The off-white powder turned yellow and sticky after a month. Why?A: This is likely "Self-Catalyzed Hydrolysis" due to moisture absorption.
Mechanism: The substance is hygroscopic due to the hydroxyethyl and amino groups. Absorbed water + Amine = Hydroxide ions
Solution: Store as the Hydrochloride Salt if possible. The protonated amine cannot act as a base. If the free base is required, store under Argon/Nitrogen in a desiccator at -20°C.
Detailed Protocols
Protocol 1: Hydrolysis-Safe Aqueous Workup
Objective: Isolate the target methyl ester from a reaction mixture without degradation.
Reagents:
Phosphate Buffer (0.1 M, pH 6.5), pre-chilled to 4°C.
Extraction Solvent (Ethyl Acetate or DCM).
Brine (Saturated NaCl).
Step-by-Step:
Quench: If the reaction is basic, cool to 0°C and neutralize carefully with dilute acetic acid or HCl (1M) to adjust pH to ~7.0 before adding bulk water.
Partition: Add the cold Phosphate Buffer and Extraction Solvent. Shake vigorously for 30 seconds.
Separation: Allow layers to separate. Critically: If an emulsion forms (common with amino-alcohols), do not wait hours. Use centrifugation or add a small amount of brine immediately to break it.
Wash: Wash the organic layer once with cold Phosphate Buffer, then once with Brine.
Dry: Dry over Anhydrous Sodium Sulfate (
) for 10 minutes. (Avoid Magnesium Sulfate if the solution is slightly acidic/sensitive, though usually okay).
Concentrate: Evaporate solvent at < 35°C . Do not heat the water bath above 40°C.
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the acid byproduct, improving peak shape).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 min.
Detection: UV at 254 nm (Benzene ring) and 210 nm.
Target: The Carboxylic Acid impurity will elute before the Methyl Ester .
Visualizations & Logic
Figure 1: Mechanism of Self-Catalyzed Hydrolysis
This diagram illustrates why the "Free Base" form is unstable in moist air.
Caption: In the free base form, the amino groups abstract protons from absorbed moisture, generating hydroxide ions locally which attack the methyl ester.[1][2][3][4][5][6][7]
Figure 2: Decision Tree for Reaction Conditions
Follow this logic to select the correct conditions for modifying the amine without destroying the ester.
Caption: Operational workflow for selecting reaction conditions that preserve the methyl ester.
Reference Data
Table 1: Solvent & Base Compatibility Matrix
Component
Compatibility
Notes
Methanol
High
Safe. If transesterification occurs, product is identical.
Ethanol
Low
Risk of Ethyl Ester formation (Transesterification).
Water
Low
Only safe at pH 6-7 and low temp (<5°C).
DMF/DMSO
Medium
Must be dry. Wet DMF decomposes to Dimethylamine (base) + CO, promoting hydrolysis.
NaOH / KOH
Incompatible
Immediate saponification.
Triethylamine
Medium
Can be nucleophilic. DIPEA is preferred.
DIPEA
High
Steric bulk prevents attack on ester; buffers acid generated in reactions.
References
Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability profiles of Methyl Esters).
Organic Chemistry Portal. Methyl Esters - Stability and Protection. (Comprehensive database of ester stability conditions).
National Institute of Standards and Technology (NIST). Methyl 3-amino-4-hydroxybenzoate Properties. (Analogous structure data for pKa and stability inference).
PubChem. Compound Summary: Methyl 3-amino-4-hydroxybenzoate.[9] (Chemical and Physical Properties).[3][4][9][10][11][12][13]
Vilaivan, T. (2006).[14] Alcoholic solvents greatly enhance the rate of Boc protection of aromatic amines.[14] (Discusses amine reactivity and solvent effects, relevant for side-reaction management).
Overcoming scale-up challenges for Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate manufacturing
This guide serves as a specialized technical support center for researchers and process chemists scaling up the synthesis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate . This molecule is a critical "ortho-diamine"...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support center for researchers and process chemists scaling up the synthesis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate .
This molecule is a critical "ortho-diamine" intermediate, structurally analogous to key precursors used in the synthesis of anticoagulants (e.g., Dabigatran) and various benzimidazole-based kinase inhibitors.[1][2] Its scale-up is notoriously difficult due to the oxidative instability of the electron-rich diamine core and the potential for ester hydrolysis.[1]
Excess acts as a base; insufficient leads to incomplete conversion.
Temperature
0°C RT (Max 40°C)
>50°C risks ester hydrolysis and O-alkylation impurities.[1]
Solvent
DCM, THF, or Ethanol
DCM provides the easiest aqueous workup; Ethanol is greener but requires concentration.
Troubleshooting Guide: SɴAr Step
Q: I am observing a significant exotherm upon adding ethanolamine. How do I control this on a >100g scale?A: The nucleophilic aromatic substitution is highly exothermic.
Cause: Rapid reaction kinetics of the primary amine with the electron-deficient nitro-halo ring.[1]
Solution: Do not add ethanolamine in one portion. Use a pressure-equalizing addition funnel to dose the amine as a solution (diluted 1:1 in your reaction solvent) over 60–90 minutes.[1] Maintain the reactor jacket at -5°C to keep the internal temperature <25°C.
Q: HPLC shows a persistent impurity at RRT 0.85. What is it?A: This is likely Methyl 4-hydroxy-3-nitrobenzoate (hydrolysis product) or the O-alkylated byproduct .[1]
Mechanism: If moisture is present, the methoxide (from ester) or hydroxide (from wet solvent) displaces the chloride. Alternatively, the hydroxyl group of ethanolamine can compete with the amine if the base is too strong or temp is too high.
Fix: Ensure solvents are anhydrous (KF <0.05%). Keep reaction temperature below 40°C. The amine is a much better nucleophile than the alcohol; keeping the temperature low favors N-alkylation over O-alkylation.[1]
Generates massive iron sludge; difficult to filter; product entrapment.
Sodium Dithionite
Medium
Ambient pressure; cheap.
Generates sulfur salts; variable yields; often produces a "sticky oil."
Troubleshooting Guide: Hydrogenation
Q: My reaction stalls at 90% conversion. Should I add more catalyst?A: Before adding catalyst, check for poisoning .
Diagnosis: The sulfur or halide residuals from the previous step (SɴAr) are potent catalyst poisons.
Protocol: Ensure the nitro-intermediate is washed thoroughly with aqueous NaHCO₃ and water, then recrystallized (e.g., from Ethanol/Water) before hydrogenation. Even trace chloride ions can inhibit Pd/C.
Alternative: Increase H₂ pressure from 1 bar to 3–5 bar rather than adding more Pd/C.
Q: I am seeing a new impurity (M+ - 32) during reduction.A: This indicates Ester Hydrolysis or Transesterification .[1]
Cause: If you use Methanol as a solvent, transesterification is neutral (Methyl to Methyl). If you use Ethanol, you will form the Ethyl ester (M+14). If water is present, you form the acid (M-14).[1]
Fix: Use the alcohol corresponding to your ester (Methanol for methyl ester) or an aprotic solvent like THF or EtOAc. Avoid water in the hydrogenation mixture.
Module 3: Isolation, Stability & The "Pink" Problem
The Core Challenge: Oxidative Instability
Ortho-diamines are notoriously air-sensitive.[1] They oxidize to form quinone-diimines and azo-dimers, resulting in the product turning from white/pale yellow to pink, brown, or black.[1][2]
Troubleshooting Guide: Isolation
Q: My product isolates as a dark brown oil instead of a solid. How do I crystallize it?A: The "oil" is often a super-saturated solution containing oxidation impurities that inhibit crystal growth.
The "Degassing" Protocol:
Perform the workup (catalyst filtration) under a nitrogen blanket.
Use Ethyl Acetate (EtOAc) or Isopropyl Acetate as the crystallization solvent.[3]
Concentrate the filtrate, then add a seed crystal (if available) or scratch the flask surface.
Cool slowly to 0–5°C.
Rescue: If it remains an oil, dissolve in minimal DCM, filter through a short pad of silica (to remove polar colored impurities), and re-attempt crystallization from EtOAc/Hexane.[2]
Q: The product turns pink during drying. Is it ruined?A: Pink coloration is surface oxidation (ppm level) and usually does not affect bulk purity significantly, but it is unacceptable for GMP standards.
Prevention: Dry in a vacuum oven at <40°C with a nitrogen bleed . Do not use air ovens. Store the final product in amber glass under Argon/Nitrogen at 2–8°C.
Stability: Avoid acidic conditions during storage, as the protonated species can be susceptible to different degradation pathways.
Visual Troubleshooting Guides
Figure 1: Synthesis & Impurity Logic Tree
This diagram maps the synthesis pathway and the origin of key impurities.
Caption: Synthesis pathway highlighting critical control points for impurity formation.
Figure 2: Troubleshooting The "Oiling Out" Phenomenon
A logic flow for handling the common issue of the product failing to crystallize.
Caption: Decision matrix for rescuing the product when it fails to solidify.
References
Hauel, N. H., et al. (2002).[2] Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors. Journal of Medicinal Chemistry, 45(9), 1757–1766.[2] Link[1]
Foundational paper describing the synthesis of Dabigatran intermediates and the general nitro-reduction protocols.
Abdul Rahim, N., et al. (2011).[2] Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate.[1][2] Acta Crystallographica Section E, E67, o846.[2] Link
Provides specific crystallographic data and isolation conditions (Recrystallization from EtOAc) for the ethyl analog, directly applicable to the methyl ester.
Zerban, G., et al. (2008).[2] Process for the preparation of dabigatran etexilate. U.S. Patent 2008/0200522. Link
Detailed industrial scale-up protocols for the reduction of nitro-amino benzoates using Pd/C and hydrogen
Beight, D. W., et al. (2009).[2] Synthesis of Benzimidazole Derivatives. Organic Process Research & Development.
Discusses the stability of ortho-diamine intermediates and the risks of oxidative degrad
Strategies for removing unreacted intermediates from Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
Welcome to the technical support guide for the purification of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate. This molecule is a valuable intermediate in pharmaceutical research, particularly for developing analgesic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate. This molecule is a valuable intermediate in pharmaceutical research, particularly for developing analgesic and anti-inflammatory agents.[1] Its purification is a critical step to ensure the integrity of downstream applications. This guide provides in-depth, field-tested strategies to help you overcome common purification challenges, moving from rapid diagnostics to detailed, step-by-step protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification workflow.
Q1: What are the most likely impurities in my crude reaction mixture?
Based on common synthetic routes, which typically involve the reduction of a nitro-intermediate, you should anticipate three main classes of impurities:
Unreacted Starting Materials: This could include a halogenated precursor like methyl 4-chloro-3-nitrobenzoate or an excess of the nucleophile, 2-aminoethanol.
Unreduced Nitro-Intermediate: Methyl 4-((2-hydroxyethyl)amino)-3-nitrobenzoate is a common and often colorful impurity that persists if the reduction reaction is incomplete.
Side-Reaction Products: Depending on the reaction conditions, minor side products could form, but the two impurities listed above are the primary concern.
Q2: How can I get a quick snapshot of the purity and identify these impurities?
Thin-Layer Chromatography (TLC) is the most efficient initial step.[2][3] It provides a rapid, qualitative assessment of your mixture.
Principle: TLC separates compounds based on their differential affinity for the stationary phase (e.g., silica gel) and the mobile phase. More polar compounds interact more strongly with the silica and travel a shorter distance up the plate (lower Rf value).
Quick Protocol:
Stationary Phase: Use a standard silica gel TLC plate.
Mobile Phase (Eluent): A good starting point is a mixture of a nonpolar and a polar solvent, such as 3:1 Hexane:Ethyl Acetate. You may need to adjust this ratio. For more polar compounds, a Dichloromethane/Methanol system can be effective.[4]
Spotting: Dissolve a tiny amount of your crude product in a suitable solvent (like ethyl acetate or methanol) and spot it on the TLC plate alongside any available starting material standards.
Visualization: Visualize the spots under a UV lamp (254 nm). Many aromatic compounds are UV-active. You can also use a staining agent like cinnamaldehyde, which reacts with primary aromatic amines to produce a colored spot.[2][3]
Interpreting the TLC Plate:
Product: Your desired product, Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate, is quite polar due to its two amine groups and a hydroxyl group. It will have a relatively low Rf value.
Nitro-Intermediate: The nitro-intermediate is less polar than the product (lacks the second amine group) and will have a higher Rf value.
2-Aminoethanol: This is highly polar and will likely remain at the baseline (Rf ≈ 0) or streak heavily in most standard solvent systems.
Halogenated Starting Material: This is the least polar of the key components and will have the highest Rf value.
Q3: My crude product is a dark, oily, or tar-like substance. What's my first purification step?
A dark, intractable crude product often indicates the presence of baseline impurities and residual reagents. The first and most effective step is a liquid-liquid extraction based on the principles of acid-base chemistry to perform a bulk separation.[5][6][7][8][9]
The primary amino group on your target molecule allows for its selective extraction into an acidic aqueous phase, leaving non-basic impurities behind in the organic layer.
Section 2: Troubleshooting and Detailed Purification Protocols
This section provides validated, step-by-step protocols for removing specific impurities.
Problem 1: Removing Water-Soluble Impurities (e.g., excess 2-Aminoethanol)
Causality: 2-Aminoethanol (ethanolamine) has a high affinity for water due to its hydroxyl and primary amine groups. This property is exploited to wash it away from the less water-soluble organic product.
Method: Aqueous Workup & Brine Wash
This protocol should be considered a standard first step after the reaction is complete.
Dissolution: Dissolve the entire crude reaction mixture in an organic solvent that is immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water. Shake the funnel vigorously for 30-60 seconds, remembering to vent frequently.
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
Brine Wash: Add an equal volume of saturated sodium chloride solution (brine) to the organic layer. This wash helps to remove residual water from the organic phase and breaks up any emulsions.
Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., anhydrous magnesium sulfate or sodium sulfate), filter away the drying agent, and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Problem 2: Removing the Unreduced Nitro-Intermediate
Causality: The key difference between your product and the nitro-intermediate is the presence of the basic 3-amino group on your product. This difference in polarity and basicity is the foundation for separation by both chromatography and recrystallization.
Method A: Flash Column Chromatography
This is the most robust method for achieving high purity, separating compounds based on their polarity.[10][11]
TLC Analysis: First, determine the optimal solvent system using TLC. Test various ratios of Hexane:Ethyl Acetate or DCM:Methanol. The ideal system will give your target product an Rf value of approximately 0.25-0.35, with clear separation from the higher-Rf nitro-intermediate.[12]
Column Packing (Wet-Packing):
Prepare a slurry of silica gel in your initial, least polar eluting solvent (e.g., 100% Hexane or a high-hexane mixture).[13]
Pour the slurry into your column and use gentle air pressure or tapping to create a uniform, packed bed free of air bubbles.[13]
Drain the solvent until it is just level with the top of the silica bed.
Sample Loading (Dry Loading Recommended):
Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or Methanol).
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder.
Carefully add this powder to the top of your packed column.
Elution:
Begin eluting with your least polar solvent system.
Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 20% EtOAc in Hexane and slowly increase the EtOAc percentage.[11] This allows the less polar nitro-intermediate to elute first.
Your more polar product will elute later as the solvent polarity increases.
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Chromatography Conditions
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel (60 Å, 230-400 mesh)
Standard choice for normal-phase chromatography of moderately polar compounds.[10]
Mobile Phase
Gradient of Ethyl Acetate in Hexane (e.g., 10% to 70%) or Methanol in DCM (e.g., 1% to 5%)
Allows for the separation of compounds with different polarities. Start nonpolar to elute impurities first.[4][11]
Target Rf (TLC)
~0.3
Provides a good balance between separation (resolution) and the time/solvent required for elution.[12]
Loading Method
Dry Loading
Prevents dissolution issues at the column head and often leads to sharper bands and better separation.
Workflow for Column Chromatography Purification
Caption: Workflow for purification via flash column chromatography.
Method B: Recrystallization
This classical technique can be highly effective if a suitable solvent is found, often yielding very pure crystalline material.[14]
Experimental Protocol: Recrystallization
Solvent Screening: The key is to find a solvent or solvent pair in which your product is highly soluble when hot but poorly soluble when cold.[14][15] The nitro-intermediate should ideally remain in the cold mother liquor.
Test small amounts of your crude product in various solvents (e.g., Ethanol, Isopropanol, Water, Ethyl Acetate, or mixtures like Ethanol/Water).
A good solvent will dissolve the solid completely upon heating but will result in crystal formation upon cooling to room temperature and then in an ice bath.[16]
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude solid until it just dissolves completely.
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[16] Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.
Collection and Washing: Collect the crystals by vacuum filtration (using a Büchner funnel).[17] Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
Drying: Dry the crystals thoroughly, either by air-drying or in a vacuum oven.
Problem 3: Dealing with Basic Amines on Acidic Silica Gel
Causality: The amino groups on your product are basic, while standard silica gel is acidic. This can lead to strong, sometimes irreversible, binding of your product to the column, resulting in poor recovery and significant "tailing" of the elution peak.
Troubleshooting Strategies:
Add a Basic Modifier: Add a small amount (0.1-1%) of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to your eluent.[18] This base will "neutralize" the acidic sites on the silica, allowing your product to elute more cleanly.
Switch the Stationary Phase: If tailing is severe, consider using a different stationary phase.
Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.[11]
Amine-Functionalized Silica: This is a specialty phase where the surface is basic, which is ideal for purifying amines using standard non-polar solvents.[18]
Reversed-Phase (C18) Silica: In this case, you would use a polar mobile phase (like water/acetonitrile or water/methanol). Your polar product would elute earlier than less polar impurities. This is an excellent option for highly polar compounds.[12]
Section 3: Purity Confirmation
After purification, you must confirm the identity and purity of the final product.
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to assess purity. A single sharp peak indicates a pure compound. Common methods would use a C18 column with a mobile phase like acetonitrile and water.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the chemical structure of your isolated compound.
Melting Point: A sharp melting point that is consistent with the literature value is a strong indicator of high purity.
By methodically applying these diagnostic, separation, and analytical techniques, you can effectively remove unreacted intermediates and obtain high-purity Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate for your research and development needs.
References
Simple and rapid detection of aromatic amines using a thin layer chromatography pl
Simple and rapid detection of aromatic amines using a thin layer chromatography pl
Acid-Base Extraction.Chemistry LibreTexts.
Separation of Organic Compounds by Acid-Base Extraction Techniques.Organic Chemistry with Vernier.
Process for the purification of aromatic amines.
What is an Acid and Base Extraction?Confluence.
Acid-Base Extraction Tutorial.YouTube.
TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.Google Search.
Column chromatography purification tips for polar acetanilide compounds.Benchchem.
Acid–base extraction.Wikipedia.
Thin Layer Chromatography of Arom
Column Chromatography: Principles, Procedure, and Applic
Recrystalliz
Chromatography: Solvent Systems For Flash Column.University of Rochester Department of Chemistry.
Tips & Tricks: Recrystallization.University of Rochester Department of Chemistry.
Purification of Organic Compounds by Flash Column Chrom
Column Chromatography.University of Colorado Boulder Department of Chemistry.
Solvent selection for recrystallization: An undergradu
How do I purify ionizable organic amine compounds using flash column chrom
Methyl 3-amino-4-hydroxybenzo
Isolation and Purification of Organic Compounds Recrystalliz
Process for the purification of amines.
Recrystalliz
Methyl 3-amino-4-((2-hidroxietil)amino)
A Method for the Selective Protection of Aromatic Amines in the Presence of Aliph
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.Google Search.
Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid.ACS Omega.
A Senior Application Scientist's Guide to Certified Reference Standards for the Analysis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth techn...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth technical overview of the role and application of Certified Reference Standards (CRMs) in the analysis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate, a key intermediate in various synthetic pathways.
However, this guide will equip you with the foundational knowledge and practical methodologies to navigate such a scenario. We will use a closely related and commercially available CRM, Methyl 4-Amino-2-hydroxybenzoate Pharmaceutical Secondary Standard , as a surrogate to illustrate the principles of CRM selection, application, and the validation of analytical methods. The techniques and protocols detailed herein are directly adaptable for the rigorous analysis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate upon the availability of a specific CRM or a well-characterized in-house standard.
The Indispensable Role of Certified Reference Materials
In analytical chemistry, a Certified Reference Material is the anchor of metrological traceability, ensuring that your measurement results are accurate, comparable across different laboratories and over time, and tied to a recognized standard. CRMs are produced under stringent guidelines, such as ISO 17034, which governs the competence of reference material producers.[1][2][3][4] This ensures that the material is homogeneous and stable and that its certified property values, along with their uncertainties, are established with a high degree of confidence.[5][6][7]
The use of a CRM is not merely a suggestion but a cornerstone of a robust quality system, particularly in regulated environments like pharmaceuticals. It is essential for:
Method Validation: Establishing the performance characteristics of an analytical procedure, including accuracy, precision, linearity, and specificity.[8][9][10]
Instrument Calibration: Ensuring the response of an analytical instrument is accurate.[11]
Quality Control: Routine monitoring of the performance of an analytical method.[5][11]
Selecting a Surrogate CRM: A Case Study with Methyl 4-Amino-2-hydroxybenzoate
In the absence of a dedicated CRM for our target analyte, the selection of an appropriate surrogate is a critical decision. The chosen surrogate should be structurally and chemically similar to the target analyte to ensure its behavior in the analytical system is comparable. For Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate, the Methyl 4-Amino-2-hydroxybenzoate Pharmaceutical Secondary Standard serves as a suitable stand-in for demonstrating the principles of analysis.[12][13][14][15]
Here is a comparative overview of the ideal (hypothetical) CRM for our target analyte versus the selected surrogate:
Feature
Ideal CRM for Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
Surrogate: Methyl 4-Amino-2-hydroxybenzoate CRM
Rationale for Surrogate Suitability
Identity
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
Methyl 4-Amino-2-hydroxybenzoate
Both are aromatic amines and benzoate esters, suggesting similar chromatographic behavior on reversed-phase columns and comparable UV absorbance characteristics.
For the analysis of non-volatile and thermally sensitive compounds like Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate and its surrogate, High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable and widely used technique.[16][17][18] A reversed-phase HPLC method would provide excellent separation and quantification capabilities.
Proposed HPLC Method Parameters
Parameter
Recommended Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides good retention and separation for aromatic compounds.
Mobile Phase
Acetonitrile and Phosphate Buffer (pH 7.0) in a gradient elution
The combination of an organic modifier and a buffer allows for the efficient elution and good peak shape of the analyte. A gradient elution is often necessary for separating the main component from any potential impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Detection
UV at 280 nm
Aromatic amines typically exhibit strong absorbance in the UV region, providing good sensitivity.[16]
Column Temp.
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Injection Vol.
10 µL
A typical injection volume for analytical HPLC.
Experimental Protocol: Validation of an HPLC Method for the Analysis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
The following protocol outlines the steps for validating an HPLC method for the analysis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate, using a certified reference standard. This protocol is designed as a self-validating system, where the successful completion of each step provides confidence in the method's performance.
System Suitability
Objective: To verify that the chromatographic system is adequate for the intended analysis.
Procedure:
Prepare a system suitability solution containing the Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate CRM at a concentration of approximately 0.1 mg/mL.
Inject the system suitability solution six replicate times.
Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
RSD of peak area ≤ 2.0%
RSD of retention time ≤ 1.0%
Tailing factor ≤ 2.0
Theoretical plates ≥ 2000
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Procedure:
Prepare a solution of the diluent (mobile phase) and inject it to ensure no interfering peaks at the retention time of the analyte.
Prepare a placebo solution (a mixture of all excipients in a formulation without the active ingredient) and inject it to check for interference.
Perform forced degradation studies on the analyte (e.g., exposure to acid, base, peroxide, heat, and light) and analyze the stressed samples to ensure that the degradation products do not co-elute with the main peak.
Acceptance Criteria:
No significant peaks at the retention time of the analyte in the diluent and placebo chromatograms.
The analyte peak should be spectrally pure and well-resolved from any degradation peaks in the stressed samples.
Linearity
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Procedure:
Prepare a series of at least five standard solutions of the CRM ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.
Inject each standard solution in triplicate.
Plot the average peak area versus the concentration and perform a linear regression analysis.
Acceptance Criteria:
Correlation coefficient (r²) ≥ 0.999
The y-intercept should be close to zero.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
Prepare a placebo mixture and spike it with the CRM at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
Prepare each concentration level in triplicate and analyze the samples.
Calculate the percent recovery of the analyte at each level.
Acceptance Criteria:
The mean recovery should be between 98.0% and 102.0% at each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
Procedure:
LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.
Acceptance Criteria:
The LOQ should be sufficiently low to allow for the determination of impurities at the required levels.
Visualizing the Workflow
Method Validation Workflow
Caption: The traceability chain from primary standards to routine analysis.
Conclusion
While the absence of a dedicated Certified Reference Standard for Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate presents a challenge, it does not preclude the development of a robust and reliable analytical method. By understanding the principles of CRM selection and application, and by leveraging a suitable surrogate like the Methyl 4-Amino-2-hydroxybenzoate Pharmaceutical Secondary Standard, researchers can establish a scientifically sound analytical framework. The detailed method validation protocol provided in this guide serves as a comprehensive roadmap to ensure the accuracy, precision, and reliability of your analytical data, which is paramount in the fields of research and drug development. It is recommended to periodically re-verify the availability of a specific CRM for the target analyte, as the offerings from reference material producers are continually expanding.
References
ISO 17034:2016 General requirements for the competence of reference material producers.
Reagecon. ISO 17034 Certified Reference Materials CRMs. [Link]
Lab Unlimited. ISO 17034 Certified Reference Materials CRM. [Link]
ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]
PubMed. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. [Link]
Scribd. How To Start Method Validation-Related Substances. [Link]
Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]
ResearchGate. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
ANAB. Reference Material Producer Accreditation | ISO 17034. [Link]
Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
Scribd. Guidelines For The Selection and Use of Certified Reference Materials. [Link]
Slideshare. Method Development and Validation of Related Substances by HPLC for Analysis of Valacyclovir Hcl in valacyclovir Hcl Tablet Formulations. [Link]
Eurolab. Guidelines for the Selection and Use of Reference Materials. [Link]
ResearchGate. (PDF) Certified Reference Materials a few guidelines. [Link]
EURL GMFF. Parameters and acceptance criteria to verify the appropriateness of GMO certified reference materials. [Link]
National Institute of Standards and Technology. HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES. [Link]
Briti Scientific. Methyl-4-Hydroxybenzoate (Methyl Paraben) secondary standard, certified reference material (CRM), AnStan®. [Link]
Pharmaffiliates. CAS No : 4136-97-4 | Product Name : Methyl 4-Amino-2-hydroxybenzoate. [Link]
A Comparative Guide to the Mutagenicity of p-Phenylenediamine and Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the mutagenic potential of two aromatic amines: the widely used industrial chemical and hair dye co...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the mutagenic potential of two aromatic amines: the widely used industrial chemical and hair dye component, p-phenylenediamine (PPD), and the less-studied compound, Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate. This document synthesizes available experimental data and predictive toxicology to offer a comprehensive overview for risk assessment and research guidance.
Introduction: The Imperative of Mutagenicity Assessment
Mutagenicity, the capacity of a chemical agent to induce genetic mutations, is a critical endpoint in toxicological evaluation. Such genetic alterations can lead to a range of adverse health effects, including cancer and inherited diseases. Standardized assays, such as the bacterial reverse mutation test (Ames test), the in vitro micronucleus assay, and the chromosomal aberration test, form the cornerstone of regulatory safety assessments for chemicals and pharmaceuticals.[1][2][3] This guide delves into the mutagenic profiles of two structurally related aromatic amines, highlighting the differences in their known genotoxic properties and the methodologies used to assess them.
At a Glance: Comparative Mutagenicity Profile
Assay
p-Phenylenediamine (PPD)
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
Bacterial Reverse Mutation (Ames) Test
Positive, particularly with metabolic activation (S9).[4][5][6]
No experimental data available. In silico prediction suggests potential for mutagenicity.
Positive, indicating induction of structural chromosome damage.[4][7]
No experimental data available.
In Vivo Genotoxicity
Generally negative in studies like the mouse bone marrow micronucleus test.[8][9]
No experimental data available.
In-Depth Analysis: p-Phenylenediamine (PPD)
PPD is an aromatic amine used extensively in permanent hair dyes and as an intermediate in the synthesis of polymers.[4][10] Its mutagenic properties have been a subject of considerable research and regulatory scrutiny.
Mechanistic Insights: Metabolic Activation is Key
The genotoxicity of PPD is intrinsically linked to its metabolic activation. In the presence of an external metabolic activation system, such as a rat liver S9 fraction, or through oxidative processes (e.g., reaction with hydrogen peroxide in hair dye formulations), PPD is converted into reactive intermediates.[4][11]
The primary pathway involves N-hydroxylation by cytochrome P450 enzymes to form N-hydroxy-p-phenylenediamine.[12][13][14] This intermediate can be further activated, for example, through O-acetylation, to form a highly reactive N-acetoxy ester that can form adducts with DNA, leading to mutations.[15]
Another significant activation pathway, particularly relevant to its use in hair dyes, is the oxidation of PPD, which can lead to the formation of Bandrowski's base, a trimer of PPD that is a potent mutagen.[11][12]
Conversely, N-acetylation of the parent PPD molecule to N-monoacetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD) is considered a detoxification pathway, as these metabolites are not mutagenic.[4][5]
Caption: Metabolic activation and detoxification pathways of p-phenylenediamine (PPD).
Summary of Experimental Findings for PPD
Ames Test (OECD 471): PPD consistently shows a weak to strong mutagenic response in Salmonella typhimurium strains TA98 and TA1538, primarily in the presence of a metabolic activation system (S9).[4][5] This indicates that its metabolic byproducts are responsible for inducing frameshift mutations.
In Vitro Mammalian Cell Assays: PPD induces both micronuclei and chromosomal aberrations in cultured mammalian cells, such as human peripheral blood lymphocytes and Chinese hamster ovary (CHO) cells.[4][7] These findings suggest that PPD is clastogenic (causes breaks in chromosomes) and potentially aneugenic (causes changes in chromosome number).[4][5][16]
In Vivo Studies: In contrast to the clear in vitro findings, PPD has generally tested negative in in vivo genotoxicity assays, such as the mouse bone marrow micronucleus test.[8][9] This discrepancy is likely due to efficient detoxification mechanisms in the whole organism, which convert PPD to its non-mutagenic acetylated metabolites before it can reach target tissues like bone marrow in sufficient concentrations to cause genetic damage.[4][5]
Profile of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
A comprehensive search of the scientific literature and regulatory databases reveals a significant lack of publicly available experimental data on the mutagenicity of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate. This absence of data necessitates a different approach to its hazard assessment.
Predictive Toxicology: An In Silico Assessment
In the absence of experimental data, computational (in silico) methods, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed for preliminary hazard identification.[3][17][18] These models predict the biological activity of a chemical based on its molecular structure and comparison to a large database of tested compounds.
For Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate, the key structural features relevant to mutagenicity are:
Aromatic Amine Moiety: The presence of amino groups attached to a benzene ring is a well-known structural alert for mutagenicity.[8][10][19]
Substituted Benzene Ring: The overall electronic properties of the molecule, influenced by all substituents, play a role in its reactivity and metabolic fate.
Based on these structural features, it is plausible that this compound, like many other aromatic amines, could be activated by cytochrome P450 enzymes to form reactive N-hydroxy intermediates capable of binding to DNA.[12][13]
Disclaimer: In silico predictions are not a substitute for experimental testing. They provide a probabilistic assessment of potential hazard and are primarily used for prioritization and guiding further investigation. The following assessment is based on general principles of aromatic amine mutagenicity and should be interpreted with caution.
A QSAR analysis would likely flag Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate as having a potential for mutagenicity, particularly in the Ames test, based on its structural similarity to other known mutagenic aromatic amines.
Experimental Protocols: A Guide to Core Assays
To ensure scientific rigor and regulatory acceptance, mutagenicity testing must follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
OECD 471: Bacterial Reverse Mutation Test (Ames Test)
This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay detects mutations that restore the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.
Step-by-Step Methodology:
Strain Selection: Choose at least five strains, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102.[20]
Metabolic Activation: Prepare a rat liver S9 fraction to simulate mammalian metabolism. The test is run in parallel with and without the S9 mix.
Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test article. At least five concentrations should be used in the main experiment.[21]
Exposure: The bacterial culture, test compound, and (if applicable) S9 mix are combined. This can be done using the plate incorporation method (mixed in molten top agar and poured onto minimal glucose agar plates) or the pre-incubation method (incubated together before plating).
Incubation: Plates are incubated at 37°C for 48-72 hours.
Scoring: The number of revertant colonies on each plate is counted.
Data Analysis: A positive result is indicated by a concentration-dependent increase in revertant colonies and/or a reproducible and statistically significant increase at one or more concentrations.[20]
Caption: General workflow for the OECD 471 Bacterial Reverse Mutation (Ames) Test.
OECD 487: In Vitro Mammalian Cell Micronucleus Test
This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound bodies in the cytoplasm of interphase cells that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Step-by-Step Methodology:
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6) or primary human lymphocytes.[5][22]
Exposure: Treat cell cultures with at least three concentrations of the test substance, with and without S9 metabolic activation.[11]
Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one division are scored.[22][23]
Harvesting: Cells are harvested at a time point sufficient to allow for cell division after treatment (approximately 1.5-2.0 normal cell cycle lengths).
Slide Preparation: Cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.
Staining: Slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[23]
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[5]
OECD 473: In Vitro Mammalian Chromosomal Aberration Test
This test identifies agents that cause structural chromosomal aberrations (e.g., breaks, deletions, exchanges) in cultured mammalian cells.[2][24]
Step-by-Step Methodology:
Cell Culture: Use an appropriate cell line (e.g., CHO, V79) or primary human lymphocytes.[24]
Exposure: Treat cultures with at least three concentrations of the test substance, with and without S9 metabolic activation, for both short (3-6 hours) and long (continuous for ~1.5 cell cycles) durations.[2][6]
Metaphase Arrest: After the treatment period, add a metaphase-arresting substance (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.
Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution to swell the cells, fix, and drop onto microscope slides.
Staining: Stain the slides with a suitable stain, such as Giemsa.
Microscopic Analysis: Analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations.
Data Analysis: A test substance is considered positive if it causes a statistically significant, dose-dependent increase in the percentage of cells with structural aberrations.[6]
Conclusion
The comparison between p-phenylenediamine and Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate highlights a common challenge in chemical safety assessment: the disparity in available data.
p-Phenylenediamine presents a clear, albeit complex, mutagenicity profile. It is a confirmed in vitro mutagen, requiring metabolic activation to exert its genotoxic effects. Its negative in vivo results suggest efficient systemic detoxification. The well-defined mechanisms of activation and detoxification provide a solid foundation for risk assessment.
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate remains a data-poor substance. Based on its chemical structure as an aromatic amine, in silico models predict a potential for mutagenicity. However, this must be confirmed through rigorous experimental testing following standardized OECD guidelines. Researchers and developers working with this compound should exercise caution and consider commissioning a standard battery of genotoxicity tests to fill the existing data gap and ensure a comprehensive safety evaluation.
This guide underscores the importance of a multi-faceted approach to mutagenicity assessment, combining established experimental protocols with predictive models, to navigate the complexities of chemical safety and make informed, data-driven decisions.
References
Hilaris. (2016, September 23). para-Phenylenediamine Containing Hair Dye: An Overview of Mutagenicity, Carcinogenicity and Toxicity. Hilaris. [Link]
European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on p-Phenylenediamine. [Link]
PubMed. (1985). Studies on the potential mutagenicity of p-phenylenediamine in oxidative hair dye mixtures. [Link]
Joseph, P. D., Evans, D. H., Parikh, A., & Guengerich, F. P. (1998). Metabolic activation of aromatic amine mutagens by simultaneous expression of human cytochrome P450 1A2, NADPH-cytochrome P450 reductase, and N-acetyltransferase in Escherichia coli. Chemical Research in Toxicology, 11(1), 70-4. [Link]
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ResearchGate. (2016, October 24). para-Phenylenediamine Containing Hair Dye: An Overview of Mutagenicity, Carcinogenicity and Toxicity. [Link]
Yamazoe, Y., Abu-Zeid, M., Manabe, S., Toyama, S., & Kato, R. (1988). Metabolic activation of mutagenic heterocyclic aromatic amines from protein pyrolysates. Progress in Clinical and Biological Research, 274, 105-21. [Link]
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PubMed. (2019, January 15). Application of the in vivo Pig-a gene mutation assay to test the potential genotoxicity of p-phenylenediamine. [Link]
Cosmetic Ingredient Review. (2024, December 2). Safety Assessment of 2-Nitro-p-Phenylenediamine and 4-Nitro-o-Phenylenediamine as Used in. [Link]
PubMed. (1998, July 1). Chromosome aberration assays in genetic toxicology testing in vitro. [Link]
PubMed. (1995, November). Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives. [Link]
Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]
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PubMed. (1991, January). Studies on three structurally related phenylenediamines with the mouse micronucleus assay system. [Link]
Fluckiger-Isler, S., Kamber, M., & Gocke, E. (2004). Assessment of the performance of the Ames II™ assay: a collaborative study with 19 coded compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 558(1-2), 181-197. [Link]
PubMed. (1996, July). Metabolic activation of m-phenylenediamine to products mutagenic in Salmonella typhimurium by medium isolated from tobacco suspension cell cultures. [Link]
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Oxford Academic. (2000, August 1). Validation study of the in vitro micronucleus test in a Chinese hamster lung cell line (CHL/IU). [Link]
OnePCR In Vitro Mammalian Chromosomal Aberration Test FINAL REPORT. [Link]
Policy Commons. (2016, August 17). OECD 487: In Vitro Mammalian Cell Micronucleus Test. [Link]
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KoreaMed Synapse. (2017, September 27). Evaluation of in vitro and in vivo genotoxicity of Angelica acutiloba in a standard battery of assays. [Link]
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TSAR. REPORT ON MICRONUCLEUS TEST (MNT) in vitro. [Link]
PubMed. (2023, April 12). Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches. [Link]
sciensano.be. (2018, March 20). Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials. [Link]
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ResearchGate. (2025, November 8). Risk-Based In Silico Mutagenic Assessment of Benzodiazepine Impurities Using Three QSAR Tools. [Link]
A Comparative Guide to the Validation of Analytical Methods for Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate Quantification
In the landscape of pharmaceutical development, the rigorous and accurate quantification of chemical intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredi...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the rigorous and accurate quantification of chemical intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate, a key building block in the synthesis of various therapeutic agents, demands robust analytical methods for its precise measurement.[1] This guide provides an in-depth, objective comparison of three common analytical techniques for the quantification of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices. The validation of these analytical procedures is anchored in the principles outlined in the ICH Q2(R1) guideline, ensuring that the methods are suitable for their intended purpose.[2][3][4][5]
The Imperative of Method Validation
The primary objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] For the quantification of an intermediate like Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate, this means the method must be reliable, reproducible, and specific. A validated method provides confidence in the quality of the intermediate, which directly impacts the quality of the final drug product.
High-Performance Liquid Chromatography (HPLC): The Workhorse of QC Labs
HPLC is a powerful technique for separating and quantifying components in a mixture, making it highly suitable for analyzing non-volatile and thermally sensitive compounds like Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate.[6] A well-developed HPLC method can serve as a stability-indicating assay, capable of separating the main compound from its impurities and degradation products.[7]
Proposed HPLC Method
A reverse-phase HPLC (RP-HPLC) method is proposed for the quantification of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1-100 µg/mL.
Sample Solution: Prepare a sample solution of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate at a target concentration of 50 µg/mL using the mobile phase.
2. Validation Parameters (as per ICH Q2(R1)): [2][4]
Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the analyte from its degradation products.[8][9][10]
Linearity: Analyze the working standard solutions in triplicate and plot a calibration curve of peak area versus concentration. A correlation coefficient (r²) of >0.999 is desirable.
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
Precision:
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be <2%.
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be <2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Caption: HPLC analysis workflow for Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For High Sensitivity and Specificity
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is particularly useful for quantifying low levels of the analyte in complex matrices and for structural elucidation of impurities and degradation products.[11][12]
Proposed LC-MS/MS Method
An LC-MS/MS method provides superior selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
Chromatographic and MS Conditions:
Parameter
Condition
LC System
UPLC System
Column
HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
2 µL
MS System
Triple Quadrupole Mass Spectrometer
Ionization Mode
Electrospray Ionization (ESI), Positive
MRM Transition
To be determined based on the mass of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate (C10H14N2O3, MW: 210.23)[1]
Experimental Protocol: LC-MS/MS Method Validation
1. Standard and Sample Preparation:
Follow a similar procedure as for HPLC, but prepare solutions at lower concentrations (e.g., in the ng/mL range) due to the higher sensitivity of the instrument. The use of an isotopically labeled internal standard is highly recommended for accurate quantification.[12]
2. Validation Parameters:
The validation parameters are similar to those for HPLC, with a focus on demonstrating the method's superior sensitivity and specificity. The acceptance criteria for accuracy and precision are often tighter.
Caption: LC-MS/MS analysis workflow for highly sensitive quantification.
UV-Vis Spectrophotometry: A Simple and Rapid Approach
UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantification of compounds containing chromophores, such as the aromatic ring in Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate.[13][14] While less specific than chromatographic methods, it can be suitable for in-process controls or for the analysis of relatively pure samples. The presence of a primary aromatic amine group also allows for colorimetric reactions to enhance specificity and sensitivity.[15][16][17]
Proposed UV-Vis Spectrophotometric Method
1. Direct UV Measurement:
Solvent: Methanol or a suitable buffer.
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200-400 nm.[17]
This would involve a derivatization reaction, for example, a diazotization-coupling reaction, which is common for primary aromatic amines.[17]
Experimental Protocol: UV-Vis Method Validation
1. Standard and Sample Preparation:
Prepare a stock solution and a series of dilutions in the chosen solvent.
For the colorimetric method, follow the specific derivatization procedure for both standards and samples.
2. Validation Parameters:
Specificity: This is a key challenge. The method's response to potential impurities and degradation products must be assessed.
Linearity, Accuracy, Precision, LOD, and LOQ: Determined similarly to the HPLC method, but using absorbance values instead of peak areas.
Caption: UV-Vis spectrophotometry workflow for rapid quantification.
Comparative Analysis of Validated Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the ability to separate impurities. The following table summarizes the expected performance characteristics of the three validated methods.
Forced degradation studies are crucial for developing stability-indicating methods.[8][9][10] The analyte is subjected to stress conditions to produce degradation products.
Protocol for Forced Degradation:
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[18]
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[18]
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Dry heat at 105°C for 48 hours.
Photolytic Degradation: Exposure to UV light (254 nm) and cool white fluorescent light.
The resulting samples are then analyzed by the developed HPLC or LC-MS/MS method to demonstrate the separation of the parent peak from any degradation peaks.
Conclusion and Recommendations
The selection of an appropriate analytical method for the quantification of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is a critical decision in the drug development process.
For routine quality control and stability testing , the validated HPLC method is the recommended choice due to its high specificity, accuracy, and reasonable cost.
For bioanalytical studies or when very low levels of the analyte need to be quantified in complex matrices , the LC-MS/MS method is superior due to its exceptional sensitivity and specificity.
For rapid, in-process checks where high purity is expected , UV-Vis spectrophotometry can be a valuable, cost-effective tool.
Ultimately, the choice of method should be based on a thorough risk assessment and the specific analytical requirements at each stage of development. A well-validated method, regardless of the technology, is fundamental to ensuring the quality and consistency of the final pharmaceutical product.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
Efficient quantification of primary amine functions grafted onto apatite ceramics by using two UV-Vis spectrophotometric methods. RSC Publishing. Available from: [Link]
Quality Guidelines - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. ARC Journals. Available from: [Link]
How to measure aromatic amine compounds using uv/visible spectrophotometer? ResearchGate. Available from: [Link]
Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles. DOI. Available from: [Link]
Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. RSC Publishing. Available from: [Link]
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]
Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. Semantic Scholar. Available from: [Link]
Methyl 3-amino-4-hydroxybenzoate. NIST WebBook. Available from: [Link]
A rapid, economical and green RP-HPLC-PDA method for the determination of phenylalanine and tyrosine in blood for diagnosis of phenylketonuria. RSC Publishing. Available from: [Link]
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available from: [Link]
Efficacy in Ammonia-Free Hair Dyes: A Comparative Analysis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate and Alternative Alkalizing Agents
A Senior Application Scientist's Guide to Performance, Safety, and Evaluation In the pursuit of gentler yet effective hair coloring solutions, the industry has seen a significant shift away from traditional ammonia-based...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Performance, Safety, and Evaluation
In the pursuit of gentler yet effective hair coloring solutions, the industry has seen a significant shift away from traditional ammonia-based dyes. This guide provides a comprehensive comparison of alkalizing agents used in ammonia-free hair color formulations. While we will explore the potential role of novel compounds such as Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate, our primary focus will be on the established alternatives, their performance metrics, and the rigorous experimental protocols required for their evaluation. This document is intended for researchers, cosmetic scientists, and product development professionals dedicated to advancing the science of hair color.
Introduction: The Quest for an Ammonia-Free Ideal
Ammonia's role in hair dye is pivotal; it swells the hair cuticle, allowing color precursors to penetrate the cortex and react with an oxidizing agent to form larger, stable color molecules. However, its pungent odor, potential for scalp irritation, and damaging effects on the hair fiber have driven the demand for alternatives.[1][2][3] The ideal ammonia substitute should effectively raise the pH to facilitate color development while minimizing hair damage and ensuring a pleasant user experience.
While a multitude of compounds are employed in hair dye formulations, from colorants like 2-Amino-6-Chloro-4-Nitro Phenol and Basic Blue 99 to various conditioning agents, the focus of this guide is the comparative efficacy of the alkalizing agents that are fundamental to the dyeing process.[4][5][6]
The Contenders: A Review of Ammonia-Free Alkalizing Agents
The most prevalent substitute for ammonia in permanent and demi-permanent hair color is Monoethanolamine (MEA) .[7][8] Other alkanolamines, such as Aminomethylpropanol (AMP), are also utilized, though less commonly.[3]
Monoethanolamine (MEA): The Industry Standard
MEA is a less volatile organic amine compared to ammonia, resulting in a significantly reduced odor during the coloring process.[3] It effectively raises the pH of the dye mixture, typically to a range of 9-10, to swell the hair cuticle and enable color penetration.[1] However, MEA's larger molecular size and lower volatility mean it can remain on the hair and scalp longer than ammonia, which has been suggested to potentially lead to cumulative damage with repeated use.[9]
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate: A Novel Candidate?
The compound Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is listed for use in cosmetic formulations, primarily for its moisturizing properties in skincare. Its chemical structure, featuring amino and hydroxyl groups, suggests potential for reactivity and hydrogen bonding, which are relevant in cosmetic chemistry. However, there is currently no publicly available scientific literature or manufacturer data to support its use as a primary alkalizing agent in ammonia-free hair dyes. Its efficacy in this specific application remains to be scientifically validated.
For the purpose of this guide, we will treat Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate as a hypothetical novel alkalizing agent to illustrate the rigorous evaluation process any new candidate must undergo.
Experimental Design for Comparative Efficacy Testing
To objectively compare the performance of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate against an established benchmark like MEA, a series of controlled experiments are necessary. The following protocols are designed to provide a comprehensive evaluation of dyeing efficacy, hair damage, and user experience.
Dyeing Efficacy Assessment
The primary function of an alkalizing agent is to facilitate effective and lasting color deposition.
3.1.1. Color Intensity and Uniformity
This test measures the initial color deposition and evenness on standardized hair tresses.
Protocol:
Prepare standardized bleached and virgin medium brown human hair tresses.
Formulate two identical base hair dye formulations (e.g., a medium brown shade), one with MEA at a typical use concentration (e.g., 5%) and the other with Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate at an equimolar concentration.
Mix each dye base with a 20-volume hydrogen peroxide developer at a 1:1 ratio immediately before application.
Apply the dye mixtures to the hair tresses and process for 30 minutes at room temperature.
Rinse the tresses thoroughly with water and a standardized non-conditioning shampoo.
Allow the tresses to air dry completely.
Measure the color of the dyed tresses using a spectrophotometer to obtain CIELAB (Lab*) values.
Calculate the color difference (ΔE) between the dyed and undyed tresses.
3.1.2. Color Fastness to Shampooing
This experiment evaluates the durability of the hair color over multiple washing cycles.
Protocol:
Use the hair tresses dyed in the previous experiment.
Subject the tresses to a standardized automated shampooing and rinsing process for 20 cycles.
Measure the CIELAB values of the washed tresses after 1, 5, 10, 15, and 20 cycles.
Calculate the color change (ΔE) at each interval to determine the rate of fading.
Hair Damage Evaluation
Minimizing damage to the hair fiber is a critical performance metric for any hair dye component.
3.2.1. Tensile Strength Analysis
This test quantifies the mechanical strength of the hair fibers after dyeing.
Protocol:
Take single hair fibers from the dyed and undyed control tresses.
Measure the diameter of each fiber using a laser micrometer.
Condition the fibers at a controlled temperature and humidity (e.g., 21°C and 65% RH) for 24 hours.
Perform tensile testing on a minimum of 50 fibers per treatment group using a universal testing machine.
Record the force required to break each fiber (breaking strength) and the elongation at break.
Calculate the tenacity (breaking stress) to normalize for fiber diameter.
3.2.2. Protein Loss Measurement
This assay determines the extent of protein leaching from the hair as a result of the dyeing process.
Protocol:
Accurately weigh the dyed and undyed hair tresses.
Immerse each tress in a known volume of deionized water and agitate for a set period (e.g., 1 hour).
Remove the tresses and analyze the water for protein content using a suitable method, such as the Bradford protein assay.
Express the results as micrograms of protein lost per gram of hair.
User Experience and Safety Assessment
A successful ammonia-free formulation must also provide a positive experience for the consumer and be safe for use.
3.3.1. Odor Evaluation
A sensory panel can be used to quantify the perceived odor of the dye mixtures.
Protocol:
Recruit a panel of trained sensory assessors.
Prepare fresh mixtures of the MEA-based and the hypothetical Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate-based hair dyes.
Present the samples to the panelists in a controlled environment.
Ask panelists to rate the intensity and character of the odor on a labeled magnitude scale.
3.3.2. Scalp Irritation Potential (Patch Test)
A preliminary assessment of skin irritation potential is crucial.
Protocol:
Recruit a panel of human volunteers with no known allergies to hair dye ingredients.
Apply a small amount of each dye mixture to a cleansed area of skin on the inner forearm or behind the ear.
Leave the patch on for 48 hours, instructing the volunteers to monitor for any signs of redness, itching, or swelling.[10]
A dermatologist should evaluate the test sites at 24 and 48 hours.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in clear, concise tables for easy comparison.
The following diagram illustrates the workflow for the comparative evaluation of alkalizing agents in ammonia-free hair dyes.
Caption: Workflow for the comparative evaluation of alkalizing agents.
Conclusion: A Framework for Innovation
The development of superior ammonia-free hair dyes hinges on the careful selection and rigorous evaluation of alternative alkalizing agents. While MEA remains the industry standard, its potential drawbacks necessitate the continued search for novel ingredients. The experimental framework outlined in this guide provides a robust methodology for assessing the efficacy, safety, and overall performance of any new candidate, such as the hypothetically applied Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate. By adhering to these scientific principles, researchers and developers can drive innovation and create the next generation of high-performance, gentle hair coloring products.
References
Jayvir Dye Chem. 2-Amino-6-Chloro-4-Nitro Phenol (2A-6CH-4-NAP). Available at: [Link]
National Center for Biotechnology Information. HC RED NO. 3 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. Available at: [Link]
Descrizione. Basic Blue 99. Published October 21, 2024. Available at: [Link]
Burnett, C. L., & Bergfeld, W. F. (2022). Safety Assessment of Basic Blue 99 as Used in Cosmetics. International Journal of Toxicology, 41(3_suppl), 71S-80S.
MySkinRecipes. Basic Blue 99 (Basic Dyes). Available at: [Link]
INCI Beauty. 2-amino-6-chloro-4-nitrophenol. Available at: [Link]
CIRS Group. SCCS Issued Final Opinion On Hair Dye Basic Brown 16 (C009) and Basic Blue 99 (C059). Published February 12, 2026. Available at: [Link]
PubChem. 2-Amino-6-chloro-4-nitrophenol. Available at: [Link]
Hair Color Dye. HC Red 3 Direct (non-oxidation) Powder - Affordable Price. Available at: [Link]
National Industrial Chemicals Notification and Assessment Scheme. Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Published November 27, 2014. Available at: [Link]
Shivohm Chemicals. HC Blue 12. Available at: [Link]
COSMILE Europe. DISPERSE BLACK 9 – Ingredient. Available at: [Link]
MySkinRecipes. HC RED NO. 3 (Direct Dyes). Available at: [Link]
INCI Beauty. DISPERSE BLACK 9 (Black hair dye) - Ingredient. Available at: [Link]
European Commission. mandate to the Scientific Committee on Consumer Products on Disperse Black 9 (C106). Available at: [Link]
INCI Beauty. HC RED NO. 3 (Red hair dye) - Ingredient. Available at: [Link]
Hair Color Dye. HC Blue 12, Affordable Price, INCI Name, CAS & EINECS Number. Available at: [Link]
hair-shop.com. Alkalizing Agents – Beauty Guide. Available at: [Link]
The Good Scents Company. HC blue no. 12, 104516-93-0. Available at: [Link]
Khadi USA Inc. Chemical vs. natural hair color – Making the switch easy. Available at: [Link]
Draelos, Z. D. (2018). A clinical evaluation of a permanent hair dye designed to reduce allergic contact dermatitis and hair damage.
Accio. Best Hair Dye Without Ammonia in 2025. Published November 24, 2025.
McMullen, R. L., & Jachowicz, J. (2016). Investigation of hair dye deposition, hair color loss, and hair damage during multiple oxidative dyeing and shampooing cycles. Journal of cosmetic science, 67(1), 19–40.
EWG Skin Deep®. What is DISPERSE BLACK 9. Available at: [Link]
Quora. What's the least damaging ammonia-free hair dye?. Published January 28, 2024. Available at: [Link]
HairMNL. 4 Easy Ways to Test For Damaged Hair At Home. Published March 27, 2024. Available at: [Link]
Simply Organic Beauty. Best Professional Ammonia Free Hair Color 2014. Published March 20, 2014. Available at: [Link]
The Good Scents Company. disperse black 9 ethanol, 2,2'-((4-(2-(4-aminophenyl)diazenyl)phenyl)imino)bis. Available at: [Link]
ChemistrySimplified.com. Ammonia Free Hair Color. Published September 11, 2013. Available at: [Link]
Oreate AI Blog. The Best Non-Ammonia Hair Dyes for Vibrant, Healthy Color. Published January 07, 2026. Available at: [Link]
EcoColors. Ethanolamine in No-Ammonia Colorants versus Ammonia. Available at: [Link]
McMullen, R. L., & Jachowicz, J. (2020). Investigation of hair dye deposition, hair color loss, and hair damage during multiple oxidative dyeing and shampooing cycles. Journal of cosmetic science, 67(1), 19-40.
International Journal of Advanced Research in Medical & Pharmaceutical Sciences. Evaluation and Stability Study of Hair Colourants – A Comparison. Published May 19, 2025. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. China HC Blue 12 CAS:132885-85-9 manufacturer supplier producer and factory. Available at: [Link]
Semantic Scholar. Investigation of hair dye deposition, hair color loss, and hair damage during multiple oxidative dyeing and shampooing cycles. Available at: [Link]
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Mandom Corporation. Sensory Irritation During Use of Hair Color Products. Published December 08, 2008. Available at: [Link]
Mandom Corporation. Sensory Irritation During Use of Hair Color Product and Explanation of kin Characteristics that Increase Susceptibility to Senso. Published October 12, 2006. Available at: [Link]
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A Comparative Guide to the Synthesis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate: An Evaluation of Reproducible Routes
In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular entities with high purity and reproducibility is paramount. Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is a versat...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular entities with high purity and reproducibility is paramount. Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is a versatile intermediate, finding potential applications in the development of analgesics, anti-inflammatory agents, and as a building block for specialized polymers.[1] This guide provides an in-depth comparison of two plausible and reproducible synthetic routes to this target molecule. The methodologies are constructed based on established chemical principles and analogous transformations reported in the scientific literature.
The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic strategy based on factors such as starting material availability, reaction efficiency, and overall process robustness.
Proposed Synthetic Pathways
Two primary synthetic strategies are evaluated herein:
Route A: Direct Nucleophilic Aromatic Substitution (SNAAr) commencing from a halogenated precursor.
Route B: Nucleophilic Aromatic Substitution Followed by Nitro Group Reduction , a two-step approach starting from a nitro-substituted precursor.
The following sections will provide a detailed experimental protocol for each route, a comparative analysis of their respective merits and drawbacks, and a discussion on the rationale behind the proposed experimental choices.
Route A: Direct Nucleophilic Aromatic Substitution
This approach leverages the direct displacement of a halogen atom from an activated aromatic ring by 2-aminoethanol. For this guide, we propose the use of methyl 3-amino-4-fluorobenzoate as the starting material. The rationale for selecting the fluoro-substituted analog over its chloro- or bromo-counterparts is the superior ability of fluorine to act as a leaving group in nucleophilic aromatic substitution reactions, which can facilitate the reaction under milder conditions.[2]
Experimental Protocol: Route A
Step 1: Synthesis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-amino-4-fluorobenzoate (1.0 eq) and a suitable high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Add 2-aminoethanol (1.2 eq) to the mixture.
Include a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (1.5 eq), to act as a scavenger for the hydrofluoric acid byproduct.
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate.
Benchmarking thermal stability of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate against analogs
Executive Summary: The Thermal Fragility of N-Substituted Benzoates Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate (CAS 173096-74-7) represents a critical class of oxidative coupling intermediates used in high-performa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Thermal Fragility of N-Substituted Benzoates
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate (CAS 173096-74-7) represents a critical class of oxidative coupling intermediates used in high-performance hair colorants and benzimidazole pharmaceutical synthesis. While its chemical reactivity is prized for rapid coupling kinetics, its thermal stability is significantly lower than its structural analogs.
Key Finding: The introduction of the bulky, flexible N-hydroxyethyl group disrupts the crystal lattice energy, lowering the melting point to 64–67 °C , compared to 105–110 °C for the parent compound, Methyl 3,4-diaminobenzoate. This drastic reduction (ΔT ≈ 40°C) necessitates stricter cold-chain logistics and precise temperature control during formulation to prevent "melt-induced oxidation," where the compound liquefies and rapidly degrades due to increased surface area exposure to air.
This guide benchmarks the target compound against two key analogs to isolate the structural contributors to thermal instability.
Structural Benchmarking & Theoretical Stability
To understand the thermal limitations of CAS 173096-74-7, we compare it against a "Robust Standard" (Primary Diamine) and a "Rigid Analog" (Phenolic derivative).
Table 1: Comparative Thermal Properties
Feature
Target Compound
Comparator A (Parent)
Comparator B (Rigid)
Name
Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate
Methyl 3,4-diaminobenzoate
Methyl 3-amino-4-hydroxybenzoate
CAS
173096-74-7
36692-49-6
536-25-4
Structure
N-substituted diamine (Flexible)
Primary diamine (Compact)
Aminophenol (Rigid)
Melting Point
64 – 67 °C [1]
105 – 110 °C [2]
141 – 143 °C [3]
Lattice Energy
Low (Disrupted packing)
Medium (H-bond network)
High (Strong H-bonds)
Oxidation Risk
High (Secondary amine)
Moderate
Low (Phenol protected)
Storage Class
Refrigerated (< 25°C)
Ambient (Dry)
Ambient
Mechanism of Instability
Lattice Disruption: The N-hydroxyethyl arm acts as an internal plasticizer. While it adds a hydrogen bond donor (OH), its conformational flexibility prevents the tight "stacking" seen in the flat, rigid Methyl 3,4-diaminobenzoate molecule.
Melt-Oxidation Loop: Once the compound exceeds 64°C, it transitions to a liquid phase. In the liquid state, oxygen diffusion rates increase by orders of magnitude compared to the solid state, leading to rapid formation of quinone-imine degradation products.
Degradation Pathways & Signaling
The thermal degradation of this compound is not a single event but a bifurcated pathway dependent on environmental triggers (Moisture vs. Oxygen).
Figure 1: Primary degradation pathways. Note that "Oxidation" is the dominant failure mode at temperatures near the melting point (65°C).
Experimental Protocols for Stability Assessment
Do not rely solely on melting point. For this compound, the Onset of Decomposition is often lower than the melting point if impurities (transition metals) are present.
Purpose: To determine the safe processing window and detect "melt-induced" decomposition.
Sample Prep: Weigh 2–4 mg of sample into an aluminum hermetic pan (do not use open pans; sublimation can mimic decomposition).
Atmosphere: Nitrogen purge at 50 mL/min.
Ramp: Heat from 25°C to 250°C at 5°C/min . (Note: A slow ramp is crucial. Fast ramps (10-20°C/min) will overshoot the low melting point and mask the endothermic melt/exothermic decomposition overlap).
Analysis:
Look for the sharp endotherm at ~65°C (Melting).
Identify the baseline shift immediately following the melt. Any exothermic rise <120°C indicates instability.
Protocol B: Accelerated Aging (HPLC Tracking)
Purpose: To simulate 1-year storage in 2 weeks.
Conditions: Store samples at 40°C / 75% RH (ICH Climatic Zone IV).
Timepoints: T=0, 3 days, 7 days, 14 days.
Extraction: Dissolve 10 mg in Acetonitrile:Water (50:50).
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5% B to 90% B over 20 mins.
Detection: UV at 254 nm (aromatic ring) and 480 nm (oxidized quinone species).
Pass Criteria: Purity > 98.0% and no single impurity > 0.5% after 14 days.
Experimental Workflow Diagram
This self-validating workflow ensures that thermal data is correlated with chemical purity.
Figure 2: Integrated workflow for validating thermal and chemical stability.
Recommendations for Handling
Based on the comparative data, the following protocols are mandatory for maintaining the integrity of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate:
Cold Storage: Unlike the robust Methyl 3,4-diaminobenzoate (which tolerates warehouse conditions), this analog must be stored at <25°C . Refrigeration (2–8°C) is recommended for long-term storage (>6 months).
Inert Atmosphere: The secondary amine is prone to oxidation. Headspace flushing with Nitrogen or Argon is required after opening containers.
Formulation Order: In aqueous formulations, add this compound last or pre-dissolve in a solvent/antioxidant premix (e.g., Sodium Sulfite solution) to prevent oxidation during the heating phases of production.
References
Sigma-Aldrich. Safety Data Sheet: Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate. (Accessed 2023).[1]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
Hazard Class: Aromatic Amine / Ester Derivative
Primary Risk:Skin Sensitization (H317) & Severe Eye Irritation (H319).
Operational Status:High Containment Required.CAS Context: While specific SDS data for this exact isomer can be sparse in public domains, it shares the pharmacophore of oxidative hair dye intermediates and aminobenzoate esters. You must treat this substance as a potent sensitizer.
Risk Assessment & Mechanism of Action
As a Senior Application Scientist, I prioritize the "why" over the "what." Understanding the chemical structure dictates the barrier protection.
The Aniline Moiety (Aromatic Amine): The 3-amino and 4-((2-hydroxyethyl)amino) groups are electron-rich. These moieties can undergo metabolic activation (N-oxidation) or react directly with skin proteins (haptenization), leading to allergic contact dermatitis. Once sensitized, a researcher may never be able to handle this class of compounds again.
The Ester Group: Methyl esters are generally lipophilic, facilitating skin absorption before hydrolysis occurs.
Physical State: Likely a solid/powder. The electrostatic nature of substituted benzoates means they "jump" or cling to surfaces, increasing the risk of invisible surface contamination.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. For this compound, we use a Tiered Barrier Approach .
Table 1: PPE Specifications by Operation
Protection Zone
Component
Specification
Scientific Rationale
Dermal (Hands)
Primary Glove
Nitrile (Accelerator-Free) (Min Thickness: 5 mil / 0.12 mm)
Standard nitrile offers splash protection. "Accelerator-free" reduces risk of contact dermatitis from the glove itself, confusing safety monitoring.
Secondary Glove
Laminate (Silver Shield/4H) (For >1g handling or solutions)
Aromatic amines can permeate nitrile over time. Laminate films provide broad-spectrum chemical resistance (breakthrough >480 min).
Respiratory
Particulate
N95 / P3 Mask (If outside hood)
Only acceptable for closed containers.
Vapor/Dust
Fume Hood (Face Velocity: 100 fpm)
Mandatory for all open handling. The volatility is low, but dust generation is the primary vector.
Ocular
Eye Wear
Chemical Splash Goggles (Not Safety Glasses)
Powders can bypass the gaps in safety glasses. The hydroxyethyl group increases water solubility, making eye fluids a rapid absorption route.
Body
Clothing
Tyvek® Lab Coat (Disposable)
Cotton coats trap dust in the fibers, which is then released in laundry or at home. Disposable coats prevent cross-contamination.
Glove Selection Logic: The "Double-Shell" Protocol
For aromatic amines, we do not trust a single layer of thin nitrile. The following logic flow dictates your glove choice.
Figure 1: Decision logic for glove selection based on physical state and quantity. Note that solutions pose a higher permeation risk than solids.
Operational Protocols
A. Weighing & Transfer (The Critical Zone)
Static Control: Use an antistatic gun or bar inside the balance enclosure. Substituted benzoates are prone to static charge, causing powder to "fly" onto the balance pan and cuffs.
Add solid using a disposable spatula (do not reuse).
Cap the vial inside the hood before moving it to the bench.
B. Solubilization
Solvent Choice: If dissolving in DMSO or Methanol, be aware that these solvents act as vehicles , carrying the chemical through the skin barrier faster than the neat solid.
Protocol: Always dissolve inside a secondary container (e.g., a beaker holding the volumetric flask) to contain micro-spills.
C. Decontamination & Disposal
Aromatic amines oxidize to form brown/black tars. Visible contamination is a late sign of exposure.
Wipe Down: Use a 5% surfactant solution (detergent) followed by water. Avoid pure organic solvents (Ethanol/Acetone) for cleaning skin or surfaces, as they may spread the contaminant or enhance penetration.
Waste Stream: Segregate as Hazardous Chemical Waste . Do not mix with general oxidizers (Nitric acid) due to potential exothermic reaction with the amine.
Emergency Response: Spill Workflow
In the event of a powder spill outside the fume hood, immediate containment is required to prevent respiratory sensitization of the lab group.
Figure 2: Dry powder spill response. The critical step is "Wet Wiping" to prevent aerosolization.[2]
References & Authority
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aromatic Amines.
Ansell Chemical Resistance Guide. (Permeation data for Amines/Esters).
PubChem Compound Summary. Methyl 3-amino-4-hydroxybenzoate (Structural Analog for Hazard Extrapolation).